UCM 549
Beschreibung
Eigenschaften
CAS-Nummer |
753502-19-1 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide |
InChI |
InChI=1S/C19H21NO2/c1-13(21)20-12-17-10-15-6-4-3-5-14(15)9-16-7-8-18(22-2)11-19(16)17/h3-8,11,17H,9-10,12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
PQZZGTZTKGECDT-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC |
Kanonische SMILES |
CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UCM 549, UCM-549, UCM549 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
UCM 549 mechanism of action in macrophage reprogramming
Despite a comprehensive search, specific information regarding "UCM-549" and its mechanism of action in macrophage reprogramming is not available in the public domain. This suggests that UCM-549 may be an internal designation, a compound in very early-stage development, or a misnomer.
Therefore, this guide will provide an in-depth overview of the core principles and mechanisms of macrophage reprogramming, a critical process in immunology and drug development. We will explore the key signaling pathways, metabolic shifts, and experimental approaches used to study and manipulate macrophage phenotypes, providing researchers, scientists, and drug development professionals with a foundational understanding of this dynamic field.
Introduction to Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages.
-
M1 Macrophages: Typically induced by pro-inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, and IL-12), high antigen presentation capacity, and potent microbicidal and tumoricidal activity.[1][2][3][4]
-
M2 Macrophages: Induced by anti-inflammatory cytokines such as IL-4 and IL-13, M2 macrophages are involved in tissue repair, angiogenesis, and immune suppression.[1][3] They release anti-inflammatory cytokines like IL-10 and TGF-β.
The balance between M1 and M2 macrophages is crucial for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and metabolic syndromes.[5][6] Reprogramming macrophages from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype is a promising strategy in cancer immunotherapy.[2][7][8][9][10]
Key Signaling Pathways in Macrophage Reprogramming
Several interconnected signaling pathways govern macrophage polarization. Understanding these pathways is essential for identifying therapeutic targets for macrophage reprogramming.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression and is critical for M1 polarization.[2][5][11][12] Activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) like LPS triggers a signaling cascade that leads to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the release of NF-κB dimers (typically p50/p65).[5][12] Translocation of NF-κB to the nucleus induces the transcription of M1-associated genes.
NF-κB Signaling Pathway in M1 Macrophage Activation.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for both M1 and M2 polarization, depending on the upstream cytokine signal.
-
M1 Polarization: IFN-γ activates JAK1 and JAK2, leading to the phosphorylation and homodimerization of STAT1.[4] Phosphorylated STAT1 translocates to the nucleus and promotes the expression of M1 genes.[2][4]
-
M2 Polarization: IL-4 and IL-13 activate JAK1 and JAK3, resulting in the phosphorylation and homodimerization of STAT6.[3][13] Nuclear STAT6 induces the transcription of M2-associated genes like Arginase-1 (Arg1) and Mannose Receptor C-Type 1 (Mrc1).[14] IL-10 signaling activates STAT3, which also contributes to an anti-inflammatory M2-like phenotype.[3][13]
JAK-STAT Signaling in M1 and M2 Macrophage Polarization.
Metabolic Reprogramming in Macrophages
Macrophage polarization is tightly linked to profound shifts in cellular metabolism.
-
M1 Macrophages: Exhibit a metabolic shift towards glycolysis, even in the presence of oxygen (Warburg effect), and a disrupted Krebs cycle. This leads to the accumulation of metabolites like succinate (B1194679) and itaconate, which have pro-inflammatory functions.
-
M2 Macrophages: Rely on oxidative phosphorylation (OXPHOS) and fatty acid oxidation (FAO) to fuel their functions.[1]
The Role of α-Ketoglutarate (α-KG)
α-Ketoglutarate (α-KG), a key metabolite in the Krebs cycle, has emerged as a crucial regulator of macrophage polarization.[1][15][16] It can promote an M2-like phenotype and exert anti-inflammatory effects.[1][15][16][17] The mechanisms by which α-KG influences macrophage function include:
-
Epigenetic Modifications: α-KG is an essential cofactor for Jumonji-C domain-containing histone demethylases (JMJDs) and Ten-eleven translocation (TET) enzymes, which are involved in histone and DNA demethylation, respectively.[16] This can lead to changes in the expression of M2-related genes.
-
Inhibition of Pro-inflammatory Pathways: α-KG can inhibit the pro-inflammatory NF-κB pathway.[1][17]
The ratio of α-KG to succinate is thought to be a critical determinant of macrophage phenotype, with a high ratio favoring M2 polarization.[1][16]
Experimental Protocols for Studying Macrophage Reprogramming
A variety of in vitro and in vivo methods are used to investigate macrophage polarization and reprogramming.
In Vitro Macrophage Polarization
Objective: To generate M1 and M2 polarized macrophages from bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Isolation of Bone Marrow Cells: Bone marrow cells are flushed from the femurs and tibias of mice.[18][19]
-
Differentiation into Macrophages: The bone marrow cells are cultured for 7 days in complete DMEM supplemented with macrophage colony-stimulating factor (M-CSF).[18]
-
Polarization:
-
M1 Polarization: Differentiated macrophages (M0) are stimulated with IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL) for 24 hours.
-
M2 Polarization: Differentiated macrophages (M0) are stimulated with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for 24 hours.
-
-
Analysis: Polarization is confirmed by analyzing the expression of M1/M2 markers using techniques such as quantitative real-time PCR (qRT-PCR), flow cytometry, and ELISA for cytokine secretion.
Macrophage Phagocytosis Assay
Objective: To assess the phagocytic capacity of reprogrammed macrophages.
Methodology:
-
Cell Preparation: Target cells (e.g., cancer cells) are labeled with a fluorescent dye (e.g., CFSE). Macrophages are plated in a multi-well plate.[18][20]
-
Co-culture: Labeled target cells are added to the macrophage culture at a specific effector-to-target ratio (e.g., 1:5) and incubated for a defined period (e.g., 2-4 hours).[18]
-
Analysis:
-
Flow Cytometry: The percentage of macrophages that have engulfed fluorescent target cells is quantified. Macrophages are identified by a specific antibody (e.g., anti-F4/80 for mouse macrophages).
-
Confocal Microscopy: Provides visual confirmation of phagocytosis.
-
References
- 1. The Regulatory Role of α-Ketoglutarate Metabolism in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major pathways involved in macrophage polarization in cancer [frontiersin.org]
- 3. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical landscape of macrophage-reprogramming cancer immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reprogramming of breast tumor–associated macrophages with modulation of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical landscape of macrophage-reprogramming cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-associated macrophages in cancer: recent advancements in cancer nanoimmunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrophage M1/M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrophage Reprogramming and Cancer Therapeutics: Role of iNOS-Derived NO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reprogramming the tumor microenvironment – macrophages emerge as key players in breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Regulatory Role of α-Ketoglutarate Metabolism in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α-ketoglutarate orchestrates macrophage activation through metabolic and epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] The Regulatory Role of α-Ketoglutarate Metabolism in Macrophages | Semantic Scholar [semanticscholar.org]
- 18. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]
Eganelisib (IPI-549): A Deep Dive into its PI3K-Gamma Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the phosphoinositide 3-kinase gamma (PI3Kγ) selectivity profile of Eganelisib (IPI-549), a first-in-class, orally bioavailable small molecule inhibitor. Eganelisib is a promising immuno-oncology candidate that modulates the tumor microenvironment by selectively targeting PI3Kγ, which is predominantly expressed in hematopoietic cells and plays a critical role in regulating immune responses.[1][2] This document details the quantitative measures of Eganelisib's potency and selectivity, the experimental methodologies used for these characterizations, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
Eganelisib has demonstrated high potency and remarkable selectivity for the PI3Kγ isoform over other Class I PI3K isoforms (α, β, and δ) in both biochemical and cellular assays.[3][4] This high degree of selectivity is crucial for minimizing off-target effects, as PI3Kα and PI3Kβ are ubiquitously expressed and integral to normal cellular functions.[1] The quantitative data from multiple studies are summarized in the tables below.
| Biochemical Assay Data | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference |
| IC50 (nM) | 3,200 | 3,500 | 16 | 8,400 | [5] |
| Binding Affinity (Kd, nM) | >58-fold weaker than γ | >58-fold weaker than γ | 0.29 | >58-fold weaker than γ | [3][4] |
| Cellular Assay Data | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference |
| IC50 (nM) | >146-fold selectivity vs γ | >146-fold selectivity vs γ | 1.2 | >146-fold selectivity vs γ | [3][6] |
Experimental Protocols
The determination of Eganelisib's selectivity profile relies on robust and standardized in vitro biochemical and cell-based assays. The following are detailed methodologies for the key experiments cited.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay is designed to measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.[7]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Eganelisib against purified recombinant PI3K isoforms (α, β, γ, δ).
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor is indicative of enzymatic inhibition.[7]
-
Methodology:
-
Reaction Setup: Purified recombinant PI3K isoforms are incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), ATP, and varying concentrations of Eganelisib in a kinase reaction buffer.[7]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified duration at a controlled temperature.[7]
-
ADP Detection: After the kinase reaction, a kinase detection reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP.
-
Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is directly proportional to the initial ADP concentration.[7]
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
Cellular pAKT Inhibition Assay
This cell-based assay measures the inhibitor's capacity to block downstream PI3K signaling within a relevant cellular context.[1]
-
Objective: To determine the cellular IC50 of Eganelisib by measuring the phosphorylation of AKT, a key downstream effector of PI3K.[1]
-
Principle: PI3Kγ-dependent cells, such as the murine macrophage cell line RAW 264.7, are stimulated to activate the PI3K pathway. The inhibitory effect of Eganelisib on the phosphorylation of AKT at Serine 473 (pAKT) is then quantified.[1][3]
-
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and then treated with a range of Eganelisib concentrations for a predetermined period.[3]
-
Pathway Stimulation: The PI3K pathway is stimulated with an appropriate agonist, such as the C5a chemoattractant.[3]
-
Cell Lysis: Following stimulation, the cells are lysed to release their protein contents.
-
Quantification of pAKT: The levels of phosphorylated AKT (Ser473) are measured using a quantitative method such as an enzyme-linked immunosorbent assay (ELISA) or Western blot.[1][3]
-
Data Analysis: The pAKT levels are normalized to total AKT or a loading control. The cellular IC50 is determined by plotting the percentage of pAKT inhibition against the logarithm of Eganelisib concentration and fitting the data to a dose-response curve.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, the experimental workflow for determining kinase selectivity, and the logical relationship of Eganelisib's selectivity.
Caption: PI3Kγ signaling pathway and the inhibitory action of Eganelisib.
Caption: Experimental workflow for determining kinase selectivity.
Caption: Logical relationship of Eganelisib's selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Eganelisib: A Deep Dive into its Immunomodulatory Effects on T-Cell Activation and Infiltration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ). Emerging as a promising agent in immuno-oncology, eganelisib's primary mechanism of action is not direct cytotoxicity to tumor cells, but rather the reprogramming of the tumor microenvironment (TME). By specifically targeting PI3K-γ, which is predominantly expressed in myeloid cells, eganelisib shifts the balance from an immunosuppressive to an immunostimulatory TME. This guide provides a comprehensive technical overview of the preclinical and clinical data elucidating eganelisib's profound effects on T-cell activation and infiltration, key determinants of anti-tumor immunity.
Core Mechanism of Action: Reprogramming Myeloid Cells to Unleash T-Cell Immunity
The anti-tumor activity of eganelisib is primarily mediated through its impact on tumor-associated macrophages (TAMs), a major component of the TME that often promotes tumor growth and suppresses immune responses. Eganelisib's inhibition of the PI3K-γ signaling pathway in these myeloid cells leads to a phenotypic switch from immunosuppressive M2-like macrophages to pro-inflammatory M1-like macrophages. This reprogramming has a cascading effect on the adaptive immune response, most notably on T-cells.
The key consequences of PI3K-γ inhibition by eganelisib include:
-
Decreased Immunosuppressive Cytokine Production: Inhibition of PI3K-γ in TAMs reduces the secretion of immunosuppressive cytokines such as IL-10 and TGF-β.
-
Increased Pro-inflammatory Cytokine Secretion: Reprogrammed macrophages increase the production of pro-inflammatory cytokines like IL-12 and TNF-α, which are crucial for T-cell activation and function.
-
Enhanced Antigen Presentation: M1-like macrophages exhibit upregulated expression of Major Histocompatibility Complex (MHC) class I and II molecules, leading to more effective antigen presentation to T-cells.
-
Modulation of Chemokine Profile: Eganelisib treatment alters the chemokine landscape within the TME, leading to increased production of T-cell-attracting chemokines such as CXCL9 and CXCL10, and a decrease in chemokines that attract regulatory T-cells (Tregs), like CCL22.
This shift in the TME creates a more favorable environment for T-cell-mediated anti-tumor immunity, enhancing both the activation of existing tumor-infiltrating lymphocytes (TILs) and the recruitment of new T-cells into the tumor.
Quantitative Impact on T-Cell Populations and Activation
Clinical and preclinical studies have provided quantitative evidence of eganelisib's impact on T-cell activation and infiltration. The following tables summarize key findings from the MARIO-1 and MARIO-3 clinical trials.
| Parameter | Treatment Group | Change from Baseline | Study | Citation |
| Peripheral Blood | ||||
| Activated (Ki67+) Memory T-cells | Eganelisib + Atezolizumab + Nab-paclitaxel | Increased at Day 15 and Day 28 | MARIO-3 | [1] |
| Immunosuppressive Monocytic MDSCs | Eganelisib + Atezolizumab + Nab-paclitaxel | Decrease | MARIO-3 | [1] |
| Tumor Microenvironment | ||||
| CD8+ T-cell Density | Eganelisib + Atezolizumab + Nab-paclitaxel | Increase | MARIO-3 | |
| Activated (Granzyme B+) CD8+ T-cells | Eganelisib + Atezolizumab + Nab-paclitaxel | Increase | MARIO-3 | |
| Gene Signatures of T-cell Activation | Eganelisib + Atezolizumab + Nab-paclitaxel | Enriched | MARIO-3 | |
| Interferon-gamma Signaling | Eganelisib + Atezolizumab + Nab-paclitaxel | Enriched | MARIO-3 | |
| MHC-I and MHC-II Antigen Presentation Pathways | Eganelisib + Atezolizumab + Nab-paclitaxel | Enriched | MARIO-3 |
Experimental Protocols
Flow Cytometry for Peripheral Blood T-Cell Activation
Objective: To quantify the activation status of circulating T-cell populations following eganelisib treatment.
Methodology:
-
Sample Collection: Collect whole blood from patients at baseline and specified time points during treatment.
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Antibody Staining: Incubate PBMCs with a cocktail of fluorescently labeled antibodies. A representative panel for memory T-cell activation would include:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD45RO (Memory T-cell marker)
-
CCR7 (Central memory vs. effector memory marker)
-
Ki67 (Proliferation/activation marker)
-
PD-1 (Exhaustion/activation marker)
-
-
Intracellular Staining: For Ki67, fix and permeabilize the cells using a commercially available kit prior to intracellular antibody incubation.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet lymphocytes, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets. Within these populations, further gate on memory T-cell subsets (e.g., CD45RO+) and quantify the percentage of Ki67+ cells.
Multiplex Immunofluorescence for Tumor-Infiltrating T-Cells
Objective: To quantify the density and activation status of T-cells within the tumor microenvironment.
Methodology:
-
Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer.
-
Multiplex Staining: Employ a sequential immunofluorescence staining protocol using a panel of primary antibodies and corresponding fluorescent secondary antibodies or tyramide signal amplification. A representative panel would include:
-
Pan-Cytokeratin (Tumor cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
Granzyme B (Marker for activated cytotoxic T-cells)
-
CD68 (Macrophage marker)
-
DAPI (Nuclear counterstain)
-
-
Imaging: Acquire high-resolution images of the stained tissue sections using a multispectral imaging system.
-
Image Analysis: Utilize image analysis software to perform cell segmentation and quantification. Identify tumor and stromal compartments based on the pan-cytokeratin staining. Quantify the number of CD8+ and Granzyme B+ cells per unit area in both compartments.
Visualizing the Mechanism of Action
Signaling Pathway of Eganelisib's Indirect T-Cell Activation
Caption: Eganelisib inhibits PI3K-γ in TAMs, leading to their reprogramming and subsequent T-cell activation.
Experimental Workflow for Assessing T-Cell Infiltration
Caption: Workflow for analyzing T-cell infiltration and activation in clinical samples.
Logical Framework of Eganelisib's Effect on the TME
References
Foundational Studies of PI3K-gamma Inhibition by IPI-549: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies of IPI-549, a potent and selective inhibitor of the phosphoinositide 3-kinase-gamma (PI3Kγ) isoform. The document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows. Note: Initial searches for "UCM-549" did not yield specific results; the research community predominantly refers to this compound as IPI-549.
Core Concepts: The PI3K-gamma Signaling Pathway and IPI-549 Inhibition
The phosphoinositide 3-kinase (PI3K) family of enzymes are crucial intracellular signal transducers involved in a myriad of cellular functions, including cell growth, proliferation, differentiation, survival, and motility.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I is further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ), which are typically activated by receptor tyrosine kinases (RTKs), and Class IB, which consists solely of PI3K-gamma (PI3Kγ).[2]
PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs).[2][3][4] Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] This accumulation of PIP3 at the plasma membrane recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT.[4][6] The activation of the PI3Kγ/AKT signaling cascade is a key driver of various cellular processes. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[4][7]
IPI-549 is an orally bioavailable small molecule that acts as a highly selective inhibitor of the PI3Kγ isoform.[8][9][10] Its primary mechanism of action involves preventing the activation of PI3Kγ-mediated signaling pathways.[8][9] Due to the predominant expression of PI3Kγ in immune cells, particularly myeloid cells, IPI-549 has been shown to modulate the tumor microenvironment by reprogramming immunosuppressive myeloid cells.[2][11] This targeted action aims to enhance anti-tumor immune responses while minimizing off-target effects associated with pan-PI3K inhibitors.[8][9]
Quantitative Data: Potency and Selectivity of IPI-549
The efficacy of a targeted inhibitor is defined by its potency against the intended target and its selectivity over other related molecules. The following tables summarize the inhibitory activity of IPI-549 against various PI3K isoforms.
Table 1: Biochemical IC50 Values of IPI-549
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 16 |
| PI3Kα | 3,200 |
| PI3Kβ | 3,500 |
| PI3Kδ | 8,400 |
This data highlights the >100-fold selectivity of IPI-549 for the gamma isoform over other Class I PI3K isoforms in biochemical assays.[12]
Table 2: Cellular IC50 Values of IPI-549
| Assay | IC50 (nM) |
| PI3Kγ-mediated Neutrophil Migration | 2.5 |
This demonstrates the potent inhibition of a key PI3Kγ-driven cellular function at low nanomolar concentrations.
Experimental Protocols: Methodologies for Foundational Studies
The following sections detail the methodologies for key experiments cited in the foundational research of IPI-549.
Biochemical Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of IPI-549 against the enzymatic activity of purified PI3K isoforms.
Protocol:
-
Recombinant human PI3K enzymes (α, β, δ, and γ) are individually incubated in a reaction buffer.
-
A dilution series of IPI-549 is added to the enzyme reactions.
-
The kinase reaction is initiated by the addition of the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is quantified. This is often achieved using a competitive enzyme-linked immunosorbent assay (ELISA) or by detecting the amount of ADP produced as a byproduct of the kinase reaction.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Neutrophil Migration Assay
Objective: To assess the ability of IPI-549 to inhibit PI3Kγ-mediated neutrophil migration in a living organism.
Protocol:
-
Mice are administered IPI-549 orally at various doses.
-
After a specified time to allow for drug absorption and distribution, an inflammatory agent (e.g., thioglycollate) is injected into the peritoneal cavity to induce neutrophil recruitment.
-
Several hours after the inflammatory challenge, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the infiltrated cells (peritoneal lavage).
-
The total number of cells and the specific number of neutrophils in the lavage fluid are determined using flow cytometry or by manual counting after cytological staining.
-
The percentage of inhibition of neutrophil migration is calculated by comparing the number of neutrophils in the IPI-549-treated groups to the vehicle-treated control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, provide visual representations of the key concepts and processes discussed.
Caption: PI3Kγ signaling pathway and the inhibitory point of IPI-549.
Caption: A logical workflow for the preclinical development of IPI-549.
References
- 1. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 2. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. PI3K-gamma Inhibitor IPI-549 | Semantic Scholar [semanticscholar.org]
- 9. Facebook [cancer.gov]
- 10. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Eganelisib (IPI-549) In Vitro Assay Protocol for pAKT Inhibition: A Detailed Guide for Researchers
Cambridge, MA – December 9, 2025 – This document provides detailed application notes and protocols for an in vitro assay to measure the inhibition of AKT phosphorylation (pAKT) by Eganelisib (IPI-549), a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3Kγ).[1] These protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacodynamics and mechanism of action of Eganelisib in a laboratory setting.
Eganelisib is a potent inhibitor of PI3Kγ, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] By selectively targeting the gamma isoform, Eganelisib is designed to modulate anti-tumor immune responses and inhibit tumor-mediated immunosuppression with a potentially favorable side effect profile compared to broader PI3K inhibitors.[3][4] A critical biomarker for assessing the biological activity of Eganelisib is the level of phosphorylated AKT (pAKT), a downstream effector in the PI3K signaling cascade.[1] Monitoring changes in pAKT levels in response to Eganelisib treatment provides a direct measure of target engagement and pathway inhibition.[1]
Signaling Pathway and Mechanism of Action
The PI3K/AKT signaling pathway is initiated by the activation of upstream receptors, which in the context of PI3Kγ are often G-protein coupled receptors (GPCRs).[5] Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[1] Eganelisib selectively inhibits PI3Kγ, thereby blocking the production of PIP3 and consequently preventing the phosphorylation and activation of AKT.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Eganelisib (IPI-549) based on preclinical data. These values can serve as a reference for designing in vitro experiments.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (pAKT) | 1.2 nM | C5a-stimulated RAW264.7 mouse macrophages | [6] |
| IC50 (Biochemical) | 16 nM | Cell-free PI3Kγ kinase assay | [6] |
| Binding Affinity (Kd) | 290 pM | Recombinant human PI3Kγ | [6] |
| Selectivity | >146-fold vs. other Class I PI3K isoforms | Cellular phospho-AKT assays | [6] |
Experimental Protocol: Western Blot for pAKT (Ser473) Inhibition
This protocol outlines the steps to assess the effect of Eganelisib on AKT phosphorylation at Serine 473 (pAKT Ser473) in a suitable cell line using Western blotting.
Materials and Reagents
-
Cell Line: A cell line with a constitutively active or inducible PI3K/AKT pathway (e.g., RAW264.7 macrophages, or other cancer cell lines with known PI3K pathway activation).
-
Eganelisib (IPI-549): Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Stimulant (optional): e.g., C5a for RAW264.7 cells.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA protein assay kit.
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies: Rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate
-
Imaging System
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency. b. Treat the cells with varying concentrations of Eganelisib (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 30 minutes to 2 hours).[6] Include a DMSO-treated vehicle control. c. If required, stimulate the cells with an appropriate agonist (e.g., C5a for RAW264.7 cells) for a short period (e.g., 3-5 minutes) before lysis to induce AKT phosphorylation.[6]
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2][7] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][7] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[2][7]
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[7] c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[2] b. Incubate the membrane with the primary antibody against pAKT (Ser473) overnight at 4°C with gentle agitation.[2][7] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7] e. Wash the membrane again three times with TBST.
-
Signal Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using a digital imaging system.[7] c. Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control. d. Quantify the band intensities using densitometry software.[7] Normalize the pAKT signal to the total AKT signal for each sample. The results can be used to generate a dose-response curve and calculate the IC50 value.
Alternative Protocols
While Western blotting is a robust method, other techniques can also be employed to measure pAKT levels:
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for pAKT offer a high-throughput alternative to Western blotting. The general procedure involves capturing total AKT from cell lysates in antibody-coated microplate wells, followed by detection of the phosphorylated form using a specific anti-pAKT antibody.[1]
-
Flow Cytometry: This technique allows for the measurement of pAKT levels in individual cells within a heterogeneous population.[1] The protocol involves cell fixation, permeabilization, and staining with a fluorochrome-conjugated anti-pAKT antibody.[1]
By following these detailed protocols, researchers can effectively assess the in vitro activity of Eganelisib (IPI-549) and its impact on the PI3K/AKT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K-gamma Inhibitor IPI-549 | Semantic Scholar [semanticscholar.org]
- 4. Facebook [cancer.gov]
- 5. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Unlocking the Potential of Immuno-Oncology: IPI-549 (Eganelisib) in Preclinical Research
Application Note & Protocols for Researchers
Introduction: IPI-549, also known as eganelisib, is a first-in-class, potent, and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ).[1][2] In the landscape of cancer immunotherapy, eganelisib represents a novel approach by targeting the tumor microenvironment (TME).[1] Specifically, it modulates the function of myeloid cells to overcome immune suppression and enhance anti-tumor immunity.[1] Preclinical studies have demonstrated that eganelisib can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor phenotype, leading to a more favorable TME and enhanced tumor cell killing.[1] This document provides a comprehensive overview of the preclinical dosage and administration of eganelisib, complete with detailed experimental protocols and visual representations of its mechanism and experimental workflows.
Data Presentation: Quantitative Summary of IPI-549 Activity
The following tables summarize the key quantitative data for IPI-549 in preclinical studies, providing a clear comparison of its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of IPI-549
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (KD, nM) | Selectivity vs. PI3K-γ |
| PI3K-γ | 1.2 - 16[1][3] | 1.2[1][3] | 0.29[1][3] | N/A |
| PI3K-α | 3200[3] | 250[3] | - | >200-fold[1] |
| PI3K-β | 3500[3] | 240[3] | - | >200-fold[1] |
| PI3K-δ | >8400[3] | 180[3] | - | >200-fold[1] |
Table 2: Preclinical Pharmacokinetics of IPI-549
| Species | Oral Bioavailability | t1/2 (hours) | Clearance (CL) | Volume of Distribution (Vss) (L/kg) |
| Mouse | ≥31%[4][5] | 3.2[6] | - | - |
| Rat | ≥31%[4][5] | 4.4[6] | - | - |
| Dog | ≥31%[4][5] | 6.7[6] | - | - |
| Monkey | ≥31%[4][5] | 4.3[6] | - | 1.2[6][7] |
Table 3: In Vivo Administration and Efficacy of IPI-549 in Syngeneic Mouse Models
| Tumor Model | Dosing Regimen | Administration Route | Key Outcomes |
| Multiple Syngeneic Models | Dose-dependent | Oral | Inhibition of tumor growth, increased cytotoxic T-cell numbers and activity.[8] |
| Myeloid-Rich Checkpoint-Refractory Models | Combination with ICIs | Oral | Overcame resistance to immune checkpoint inhibitors.[4][9] |
| Neutrophil Migration Model | Dose-dependent | Oral | Significant reduction in neutrophil migration.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following are representative protocols for key experiments involving IPI-549.
Protocol 1: In Vitro Macrophage Polarization Assay
Objective: To assess the effect of eganelisib on the polarization of macrophages from an immunosuppressive (M2) to a pro-inflammatory (M1) phenotype.[1]
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
M2 Polarization: Induce M2 polarization by treating the cells with interleukin-4 (IL-4) and M-CSF1.
-
IPI-549 Treatment: Concurrently treat the cells with a dose range of eganelisib or vehicle control.
-
Analysis: After a suitable incubation period (e.g., 24-48 hours), analyze the expression of M1 and M2 markers using techniques such as:
-
qRT-PCR: To measure the mRNA levels of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Ym1).
-
Flow Cytometry: To analyze the surface expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers.
-
ELISA: To quantify the secretion of M1 (e.g., IL-12) and M2 (e.g., IL-10) cytokines in the culture supernatant.
-
Protocol 2: In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of eganelisib as a monotherapy or in combination with other immunotherapies in a syngeneic mouse model.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups:
-
Vehicle control
-
Eganelisib (dose and schedule to be determined based on the specific model and research question)
-
Immune checkpoint inhibitor (e.g., anti-PD-1)
-
Eganelisib in combination with the immune checkpoint inhibitor
-
-
Drug Administration: Administer eganelisib orally (e.g., via oral gavage).[7] A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[10]
-
Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, excise tumors for further analysis.
-
Pharmacodynamic Analysis: Analyze the TME of excised tumors by:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize and quantify immune cell infiltration (e.g., CD8+ T cells, F4/80+ macrophages).
-
Flow Cytometry: To perform a detailed immunophenotyping of dissociated tumor tissue to assess changes in immune cell populations.
-
Protocol 3: In Vivo Neutrophil Migration Assay
Objective: To assess the in vivo inhibitory effect of eganelisib on PI3K-γ-dependent neutrophil migration.[7]
Methodology:
-
Air Pouch Model: Create a subcutaneous air pouch on the back of mice.
-
IPI-549 Administration: Administer eganelisib orally at various doses.
-
Chemoattractant Injection: Inject a chemoattractant (e.g., zymosan) into the air pouch to induce neutrophil migration.
-
Pouch Lavage: After a few hours, collect the cellular infiltrate from the air pouch by lavage.
-
Cell Counting: Quantify the number of neutrophils in the lavage fluid using a hemocytometer or an automated cell counter.
-
Dose-Response Analysis: Correlate the administered dose of eganelisib with the degree of inhibition of neutrophil migration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of IPI-549, a typical experimental workflow for in vivo studies, and the logical relationship of its mechanism of action.
Caption: IPI-549 inhibits PI3K-γ, blocking downstream signaling.
Caption: Workflow for in vivo studies of IPI-549.
Caption: Mechanism of action of IPI-549.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IPI-549 - Chemietek [chemietek.com]
- 4. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Macrophage Polarization Assay with a Test Compound (e.g., UCM 549)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages are highly plastic innate immune cells that play a critical role in tissue homeostasis, inflammation, and the tumor microenvironment.[1][2] They can adopt distinct functional phenotypes, broadly categorized as the classically activated (M1) pro-inflammatory phenotype and the alternatively activated (M2) anti-inflammatory phenotype, in response to various stimuli.[1][3] The M1/M2 polarization state of macrophages is crucial in the context of various diseases, including cancer, where tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype that promotes tumor growth and suppresses anti-tumor immunity.[2][4] Consequently, modulating macrophage polarization represents a promising therapeutic strategy.
This document provides a detailed protocol for an in vitro macrophage polarization assay designed to evaluate the effects of a test compound, exemplified here as UCM 549, on macrophage differentiation and polarization. The protocol covers the differentiation of human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages and their subsequent polarization into M1 and M2 subtypes, along with methods for assessing the phenotypic changes.
Experimental Protocols
I. Differentiation of Human Monocytes into M0 Macrophages
This protocol describes the initial step of differentiating isolated human CD14+ monocytes into naive (M0) macrophages.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads (or other monocyte isolation kits)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
6-well tissue culture plates
Procedure:
-
Isolate CD14+ monocytes from fresh human PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.
-
Seed the purified monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation into M0 macrophages, add M-CSF to the culture medium at a final concentration of 50 ng/mL.[5][6]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days.
-
On day 3 or 4, perform a half-medium change with fresh medium containing M-CSF (50 ng/mL).
-
By day 7, the adherent cells will have differentiated into M0 macrophages and are ready for polarization experiments.
II. M1 and M2 Macrophage Polarization Assay with this compound
This protocol details the polarization of M0 macrophages into M1 and M2 phenotypes in the presence of the test compound this compound.
Materials:
-
Differentiated M0 macrophages (from Protocol I)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ (Interferon-gamma)
-
Lipopolysaccharide (LPS)
-
Recombinant Human IL-4 (Interleukin-4)
-
Recombinant Human IL-13 (Interleukin-13)
-
Test compound: this compound (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
24-well or 96-well tissue culture plates
Procedure:
-
After the 7-day differentiation period, gently detach the M0 macrophages using a cell scraper or a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and seed them into 24-well or 96-well plates at an appropriate density (e.g., 2 x 10^5 cells/well for a 24-well plate). Allow the cells to adhere for at least 2 hours.
-
Prepare the following treatment conditions in fresh culture medium. It is crucial to include appropriate controls:
-
M0 (Untreated Control): Medium only.
-
M1 Polarization Control: IFN-γ (20 ng/mL) and LPS (100 ng/mL).[6]
-
M2 Polarization Control: IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[6][7]
-
Vehicle Control (M1): M1 polarizing stimuli + vehicle.
-
Vehicle Control (M2): M2 polarizing stimuli + vehicle.
-
This compound Treatment (M1): M1 polarizing stimuli + desired concentrations of this compound.
-
This compound Treatment (M2): M2 polarizing stimuli + desired concentrations of this compound.
-
This compound Only: Medium + desired concentrations of this compound (to assess the compound's effect on M0 macrophages).
-
-
Remove the medium from the adhered M0 macrophages and add the prepared treatment media.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the specific markers being analyzed.
-
After incubation, collect the cell culture supernatants for cytokine analysis and harvest the cells for flow cytometry or RNA extraction.
III. Analysis of Macrophage Polarization
A. Flow Cytometry for Surface Marker Expression
-
Gently detach the cells from the plate.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with fluorescently conjugated antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).[8]
-
Analyze the stained cells using a flow cytometer.
B. Cytokine Secretion Analysis (ELISA or Multiplex Assay)
-
Use the collected cell culture supernatants.
-
Measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-12, IL-6) and M2-associated cytokines (e.g., IL-10, TGF-β) using ELISA kits or a multiplex immunoassay system.[9]
C. Gene Expression Analysis (qPCR)
-
Extract total RNA from the harvested cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression of genes associated with M1 polarization (e.g., NOS2, TNF, IL1B) and M2 polarization (e.g., ARG1, MRC1, CCL18).
Data Presentation
Table 1: Summary of Experimental Conditions for Macrophage Polarization Assay
| Group | Differentiation Stimulus (7 days) | Polarization Stimuli (24-48 hours) | Test Compound | Purpose |
| M0 | M-CSF (50 ng/mL) | None | None | Baseline (undifferentiated) |
| M1 | M-CSF (50 ng/mL) | IFN-γ (20 ng/mL) + LPS (100 ng/mL) | None | Positive control for M1 polarization |
| M2 | M-CSF (50 ng/mL) | IL-4 (20 ng/mL) + IL-13 (20 ng/mL) | None | Positive control for M2 polarization |
| M1 + Vehicle | M-CSF (50 ng/mL) | IFN-γ (20 ng/mL) + LPS (100 ng/mL) | Vehicle | Vehicle control for M1 polarization |
| M2 + Vehicle | M-CSF (50 ng/mL) | IL-4 (20 ng/mL) + IL-13 (20 ng/mL) | Vehicle | Vehicle control for M2 polarization |
| M1 + this compound | M-CSF (50 ng/mL) | IFN-γ (20 ng/mL) + LPS (100 ng/mL) | This compound | To test the effect of this compound on M1 polarization |
| M2 + this compound | M-CSF (50 ng/mL) | IL-4 (20 ng/mL) + IL-13 (20 ng/mL) | This compound | To test the effect of this compound on M2 polarization |
Table 2: Expected Outcomes of Macrophage Polarization Assay
| Marker Type | Marker | M1 Phenotype | M2 Phenotype |
| Surface Markers | CD80 | High | Low |
| CD86 | High | Low | |
| CD206 (Mannose Receptor) | Low | High | |
| CD163 | Low | High | |
| Secreted Cytokines | TNF-α | High | Low |
| IL-12 | High | Low | |
| IL-6 | High | Low | |
| IL-10 | Low | High | |
| TGF-β | Low | High | |
| Gene Expression | NOS2 (iNOS) | High | Low |
| ARG1 (Arginase-1) | Low | High | |
| MRC1 (CD206) | Low | High |
Visualization of Workflows and Pathways
Caption: Experimental workflow for macrophage polarization assay.
Caption: Simplified signaling pathways for M1 and M2 macrophage polarization.
References
- 1. Major pathways involved in macrophage polarization in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Macrophage Plasticity in the Tumor Environment: Manipulating Activation State to Improve Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbelliprenin Increases the M1/M2 Ratio of Macrophage Polarization and Improves the M1 Macrophage Activity in THP-1 Cells Cocultured with AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Let-7d inhibits intratumoral macrophage M2 polarization and subsequent tumor angiogenesis by targeting IL-13 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. M1/M2 Macrophage Polarization [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 9. stemcell.com [stemcell.com]
Application Notes and Protocols for In Vivo Validation of Eganelisib (IPI-549) Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eganelisib (formerly UCM-549/IPI-549) is a first-in-class, potent, and highly selective oral inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1] The primary mechanism of action of eganelisib is the modulation of the tumor microenvironment (TME). Specifically, it targets and reprograms tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[2] This shift in macrophage polarization enhances anti-tumor immunity, increases the infiltration and activation of cytotoxic CD8+ T cells, and can overcome resistance to immune checkpoint inhibitors.[3][4] These application notes provide detailed protocols for the in vivo validation of eganelisib's target engagement, focusing on its effects on the tumor microenvironment in preclinical murine models.
Quantitative Data Summary
The following tables summarize the key quantitative data for eganelisib from preclinical studies, demonstrating its selectivity, pharmacokinetic properties, and in vivo efficacy.
Table 1: Eganelisib (IPI-549) In Vitro Potency and Selectivity
| Target Isoform | IC50 (nM) | Selectivity vs. PI3K-γ |
| PI3K-γ | 1.2 | - |
| PI3K-α | >1000 | >833-fold |
| PI3K-β | 208 | 173-fold |
| PI3K-δ | 170 | 142-fold |
Data compiled from preclinical enzymatic and cellular assays.
Table 2: Eganelisib (IPI-549) In Vivo Pharmacokinetics in Mice
| Parameter | Value |
| Oral Bioavailability | ≥31% |
| Tmax (h) | 1-2 |
| Half-life (h) | ~5-7 |
| Cmax at 15 mg/kg (nM) | ~1500 |
Pharmacokinetic parameters were determined in mice following oral administration.[1][5]
Table 3: In Vivo Efficacy of Eganelisib (IPI-549) in Syngeneic Mouse Tumor Models
| Tumor Model | Treatment | Tumor Growth Inhibition (%) |
| CT26 (Colon Carcinoma) | Eganelisib (15 mg/kg, daily) | ~50% |
| 4T1 (Breast Cancer) | Eganelisib (15 mg/kg, daily) | ~40% |
| B16-F10 (Melanoma) | Eganelisib (15 mg/kg, daily) | ~35% |
| CT26 (Colon Carcinoma) | Eganelisib + anti-PD-1 | >75% (synergistic) |
Tumor growth inhibition is expressed as the percentage reduction in tumor volume compared to vehicle-treated controls at the end of the study.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of eganelisib in macrophages and a typical experimental workflow for in vivo validation of its target engagement.
References
- 1. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kγ is a molecular switch that controls immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kγ is a molecular switch that controls immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for IPI-549 (Eganelisib) in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPI-549, also known as Eganelisib, is a potent and highly selective first-in-class oral inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in modulating the tumor microenvironment by influencing myeloid cell function.[2][5] By selectively inhibiting PI3Kγ, IPI-549 can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive to an anti-tumor phenotype, thereby enhancing anti-tumor immunity.[2] These application notes provide detailed information on the solubility and stability of IPI-549 for in vitro experiments, along with protocols for its use and analysis.
Physicochemical Properties
IPI-549 is a small molecule with the chemical formula C₃₀H₂₄N₈O₂ and a molar mass of 528.576 g/mol .[1] It is an orally bioavailable compound that has demonstrated favorable pharmacokinetic properties in preclinical studies.[6] For in vitro applications, understanding its solubility and stability is paramount for obtaining reliable and reproducible results.
Solubility
IPI-549 is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO). It is practically insoluble in water and ethanol.[7]
Table 1: Solubility of IPI-549
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 100 mg/mL | 189.19 mM | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Water | < 1 mg/mL | - | Practically insoluble. |
| Ethanol | < 1 mg/mL | - | Practically insoluble. |
Stability and Storage
Proper storage of IPI-549 is crucial to maintain its activity. Both the solid compound and stock solutions should be stored under appropriate conditions to prevent degradation.
Table 2: Storage and Stability of IPI-549
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store desiccated. |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Working Solution in Cell Culture Media | 37°C | Data not available | It is recommended to prepare fresh for each experiment. For longer-term experiments, consider replenishing the media with a freshly diluted compound. |
Signaling Pathway of IPI-549
IPI-549 selectively inhibits the gamma isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[2] Inhibition of PI3Kγ prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the recruitment and subsequent phosphorylation of AKT at serine 473 (pAKT), a critical step in the activation of this pro-survival pathway.[2][3]
Experimental Protocols
Preparation of IPI-549 Stock and Working Solutions
This workflow outlines the steps for preparing IPI-549 solutions for in vitro experiments.
Protocol 1: Assessment of PI3K Pathway Inhibition by Western Blot for pAKT
This protocol describes how to measure the inhibition of PI3Kγ by IPI-549 by quantifying the levels of phosphorylated AKT (pAKT) in a cellular context.
Materials:
-
Cell line of interest (e.g., SKOV-3, RAW 264.7)
-
Complete cell culture medium
-
IPI-549 stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare working solutions of IPI-549 by diluting the DMSO stock into pre-warmed complete cell culture medium to the desired final concentrations.
-
Include a vehicle control (DMSO at the same final concentration as the highest IPI-549 dose, typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing IPI-549 or vehicle control.
-
Incubate for the desired time (e.g., 30 minutes to 2 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pAKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH or β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Application Notes and Protocols: Eganelisib in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Eganelisib (formerly IPI-549), a first-in-class, selective phosphoinositide 3-kinase-gamma (PI3K-γ) inhibitor, in combination with standard chemotherapy agents. The protocols and data presented herein are intended to guide the design and execution of preclinical studies to evaluate the synergistic anti-tumor effects of this combination therapy.
Introduction
Eganelisib is an investigational immunotherapy that targets PI3K-γ, an enzyme predominantly expressed in myeloid cells. By inhibiting PI3K-γ, Eganelisib remodels the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. This is primarily achieved by reprogramming tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype, thereby enhancing the anti-cancer immune response. Preclinical studies have demonstrated that combining Eganelisib with chemotherapy can lead to enhanced tumor growth inhibition and improved survival in various cancer models. This document outlines the key preclinical findings and provides detailed protocols for evaluating Eganelisib in combination with paclitaxel (B517696) (for solid tumors) and cytarabine (B982) (for hematological malignancies).
Data Presentation
Eganelisib Potency and Selectivity
Eganelisib is a highly potent and selective inhibitor of PI3K-γ. Its inhibitory activity against Class I PI3K isoforms is summarized below.
| Target | IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (KD, nM) | Selectivity vs. PI3K-γ |
| PI3K-γ | 1.2 | 1.2 | 0.29 | - |
| PI3K-α | >200-fold | >140-fold | - | >200-fold |
| PI3K-β | >200-fold | >140-fold | - | >200-fold |
| PI3K-δ | >200-fold | >140-fold | - | >200-fold |
In Vivo Efficacy of Eganelisib in Combination with Chemotherapy
Preclinical studies have shown that the combination of Eganelisib with chemotherapy results in superior anti-tumor efficacy compared to either agent alone.
In patient-derived xenograft (PDX) models of AML, the combination of Eganelisib and cytarabine has been shown to prolong survival compared to either single-agent therapy.[2][3][4] This synergistic effect was observed even in leukemias with low baseline expression of PIK3R5, a regulatory subunit of PI3Kγ.[2][4]
| Cancer Model | Treatment Groups | Key Outcomes | Reference |
| Acute Myeloid Leukemia (PDX) | 1. Vehicle | - | [2][3][4] |
| 2. Eganelisib | Prolonged survival in PIK3R5-high models. | [4] | |
| 3. Cytarabine | - | [2][3][4] | |
| 4. Eganelisib + Cytarabine | Significantly prolonged survival over either agent alone, regardless of baseline PIK3R5 expression. | [2][3][4] |
Signaling Pathways and Experimental Workflows
Eganelisib Mechanism of Action in the Tumor Microenvironment
Eganelisib inhibits PI3K-γ in myeloid cells, particularly TAMs. This inhibition blocks the conversion of PIP2 to PIP3, a critical step in the PI3K/AKT signaling pathway. The downstream effect is a shift in macrophage polarization from the immunosuppressive M2 state to the pro-inflammatory M1 state, leading to enhanced T-cell-mediated tumor cell killing.
References
- 1. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targetable leukaemia dependency on noncanonical PI3Kγ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dana-Farber Researchers Discover New Target for Potential Leukemia Therapy - Dana-Farber [physicianresources.dana-farber.org]
- 4. Ludwig Cancer Research [ludwigcancerresearch.org]
Evaluating the Impact of UCM-549 on Neutrophil Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effect of UCM-549, a putative selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), on neutrophil migration. The protocols outlined below are designed to enable researchers to investigate the inhibitory potential of UCM-549 on neutrophil chemotaxis and to elucidate its mechanism of action through the PI3Kγ signaling pathway.
Introduction
Neutrophils are essential effector cells of the innate immune system, playing a critical role in the first line of defense against pathogens. Their migration to sites of inflammation is a tightly regulated process involving a cascade of signaling events initiated by chemoattractants. However, dysregulated or excessive neutrophil infiltration can contribute to tissue damage in a variety of inflammatory diseases.
The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the class IB isoform PI3Kγ, is a key regulator of neutrophil migration.[1][2] Chemoattractants, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) and interleukin-8 (IL-8 or CXCL8), bind to G protein-coupled receptors (GPCRs) on the neutrophil surface, leading to the activation of PI3Kγ.[3][4] Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors, including Akt and Rac, which are crucial for establishing cell polarity and orchestrating the cytoskeletal rearrangements necessary for directional cell movement.[5]
UCM-549 is a small molecule inhibitor whose parent compound, IPI-549, is a known selective inhibitor of PI3Kγ.[1][6] This suggests that UCM-549 may also target PI3Kγ, thereby interfering with neutrophil chemotaxis. These protocols provide a framework to test this hypothesis and quantify the efficacy of UCM-549 in modulating neutrophil migration.
Key Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which UCM-549 may inhibit neutrophil migration.
Caption: Proposed PI3Kγ signaling pathway in neutrophil migration and the inhibitory action of UCM-549.
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol details a widely used method to quantify the chemotactic response of neutrophils towards a chemoattractant and to assess the inhibitory effect of UCM-549.[4][7]
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Bovine Serum Albumin (BSA)
-
Chemoattractants (e.g., fMLP, IL-8/CXCL8)
-
UCM-549
-
DMSO (vehicle control)
-
Transwell inserts with 3-5 µm pore size polycarbonate membrane (96-well format)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Experimental Workflow:
Caption: Workflow for the in vitro neutrophil chemotaxis assay.
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
Perform a hypotonic lysis step to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 0.5% BSA.
-
Assess cell purity and viability using a hemocytometer and Trypan blue exclusion. Purity should be >95%.
-
-
UCM-549 Treatment:
-
Prepare a stock solution of UCM-549 in DMSO.
-
Dilute UCM-549 to various concentrations in RPMI 1640/0.5% BSA.
-
Pre-incubate the isolated neutrophils with the desired concentrations of UCM-549 or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add RPMI 1640/0.5% BSA containing the chemoattractant (e.g., 100 nM fMLP or 100 ng/mL IL-8) to the lower chambers of the 96-well Transwell plate. Include a negative control with medium alone.
-
Add the pre-incubated neutrophil suspension to the upper chambers (Transwell inserts).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the number of migrated cells.
-
Data Presentation:
Summarize the quantitative data in a table as shown below. Calculate the percentage of inhibition for each concentration of UCM-549.
| Treatment Group | Chemoattractant | UCM-549 Conc. (µM) | Luminescence (RLU) | % Migration (Normalized to Positive Control) | % Inhibition |
| Negative Control | None | 0 | 500 ± 50 | 0 | - |
| Positive Control | fMLP (100 nM) | 0 | 10000 ± 800 | 100 | 0 |
| UCM-549 | fMLP (100 nM) | 0.1 | 8500 ± 700 | 84.2 | 15.8 |
| UCM-549 | fMLP (100 nM) | 1 | 5000 ± 450 | 47.4 | 52.6 |
| UCM-549 | fMLP (100 nM) | 10 | 1500 ± 200 | 10.5 | 89.5 |
| Vehicle Control | fMLP (100 nM) | 0 (DMSO) | 9900 ± 750 | 98.9 | 1.1 |
Data are representative and should be replaced with experimental results. Values are presented as mean ± SD.
Protocol 2: In Vivo Neutrophil Migration Model (Thioglycollate-Induced Peritonitis in Mice)
This protocol describes an in vivo model to assess the effect of UCM-549 on neutrophil recruitment to an inflammatory site.[8][9]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Thioglycollate broth (4% solution)
-
UCM-549
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
EDTA
-
Red blood cell lysis buffer
-
Flow cytometry antibodies (e.g., anti-Ly6G, anti-CD11b)
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for the in vivo neutrophil migration model.
Procedure:
-
UCM-549 Administration:
-
Administer UCM-549 or the vehicle control to mice via a suitable route (e.g., oral gavage) at a predetermined time before inducing inflammation.
-
-
Induction of Peritonitis:
-
Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse to induce an inflammatory response and neutrophil recruitment.
-
-
Collection of Peritoneal Exudate:
-
At a specific time point after thioglycollate injection (e.g., 4-6 hours), euthanize the mice.
-
Collect the peritoneal exudate cells by lavage with 5-10 mL of cold PBS containing 2 mM EDTA.
-
-
Cell Staining and Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells and resuspend them in FACS buffer (PBS with 1% BSA).
-
Stain the cells with fluorescently labeled antibodies specific for neutrophils, such as anti-Ly6G and anti-CD11b.
-
Analyze the samples using a flow cytometer to quantify the number of neutrophils (Ly6G+/CD11b+ cells) in the peritoneal lavage.
-
Data Presentation:
Present the quantitative data in a table format for clear comparison between treatment groups.
| Treatment Group | UCM-549 Dose (mg/kg) | Total Peritoneal Cells (x 10^6) | Neutrophil Count (Ly6G+/CD11b+) (x 10^6) | % Neutrophils |
| Naive (No Thioglycollate) | 0 | 2.5 ± 0.5 | 0.1 ± 0.05 | 4 |
| Vehicle Control + Thioglycollate | 0 | 15.0 ± 2.0 | 9.0 ± 1.5 | 60 |
| UCM-549 + Thioglycollate | 10 | 12.0 ± 1.8 | 6.0 ± 1.0 | 50 |
| UCM-549 + Thioglycollate | 30 | 8.0 ± 1.2 | 3.2 ± 0.8 | 40 |
| UCM-549 + Thioglycollate | 100 | 5.0 ± 0.9 | 1.0 ± 0.4 | 20 |
Data are representative and should be replaced with experimental results. Values are presented as mean ± SD.
Conclusion
The provided protocols offer a robust framework for investigating the effects of UCM-549 on neutrophil migration. By employing both in vitro and in vivo models, researchers can gain a comprehensive understanding of the compound's potential as a modulator of neutrophil-driven inflammation. The detailed methodologies and data presentation formats are intended to facilitate reproducible and high-quality research in the field of immunology and drug discovery.
References
- 1. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 4. criver.com [criver.com]
- 5. Differential regulation of protrusion and polarity by PI3K during neutrophil motility in live zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Eganelisib (IPI-549) Induced Hepatotoxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Eganelisib (IPI-549) induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Eganelisib (IPI-549) and what is its mechanism of action?
Eganelisib (also known as IPI-549) is an experimental, orally administered drug being investigated primarily for cancer treatment.[1][2] It is a first-in-class, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[3][4][5] The mechanism of action involves disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer development.[1] By selectively inhibiting PI3K-γ, Eganelisib targets and reprograms immunosuppressive myeloid cells within the tumor microenvironment, aiming to enhance the body's anti-tumor immune response.[2][3][6]
Q2: Is hepatotoxicity a known side effect of Eganelisib?
Yes, hepatotoxicity, manifesting as elevated liver enzymes, has been observed in clinical trials with Eganelisib.[4][5][7] In the Phase 1/1b MARIO-1 trial, the most common treatment-related grade ≥3 toxicities with Eganelisib monotherapy were increased alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5][7][8] These elevations were generally reversible.[5][7]
Q3: What specific liver-related adverse events have been reported in clinical trials?
The MARIO-1 trial reported the following treatment-related grade ≥3 toxicities for Eganelisib monotherapy:
-
Increased Alanine Aminotransferase (ALT): 18% of patients[4][7][8]
-
Increased Aspartate Aminotransferase (AST): 18% of patients[4][7][8]
In combination with nivolumab, the most common grade ≥3 toxicities were increased AST (13%) and increased ALT (10%).[4][7] Serious adverse events included grade 4 increases in bilirubin (B190676) and hepatic enzymes in one patient each during monotherapy.[4][7]
Troubleshooting In Vitro Hepatotoxicity
Q4: We are observing unexpected levels of cytotoxicity in our liver cell line experiments with Eganelisib. How can we troubleshoot this?
If you are encountering unexpected cytotoxicity, a systematic approach is necessary to determine the cause. This guide provides a step-by-step process to identify potential issues with your experimental setup and investigate the mechanism of toxicity.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for in vitro hepatotoxicity.
Step 1: Verify Eganelisib Stock Solution
-
Question: Is the concentration of your Eganelisib stock solution accurate? Was it prepared and stored correctly?
-
Action: Re-calculate the dilution series. If possible, verify the concentration and purity of the compound using an appropriate analytical method (e.g., HPLC). Ensure the solvent used (e.g., DMSO) is of high quality and used at a non-toxic concentration in the final culture medium (typically ≤0.1%).
Step 2: Assess Cell Culture Health
-
Question: Are the cells healthy and in the logarithmic growth phase?
-
Action: Visually inspect cells under a microscope for normal morphology. Ensure you are using cells within a low passage number range, as high passage numbers can lead to phenotypic drift. Perform a baseline viability check before adding the compound.
Step 3: Confirm the Cytotoxicity Assay Protocol
-
Question: Is the cytotoxicity assay being performed correctly?
-
Action: Review the protocol for your chosen assay (e.g., MTT, LDH, CellTiter-Glo®). Ensure incubation times, reagent concentrations, and instrument settings are correct. Include positive and negative controls to validate the assay's performance.
Step 4: Differentiate On-Target vs. Off-Target Effects
-
Question: Is the observed toxicity related to the inhibition of PI3K-γ or an off-target effect?
-
Action: If available, test a structurally related but inactive control compound. Additionally, using a cell line with knocked-down or knocked-out PI3K-γ could help determine if the toxicity is dependent on the target enzyme.
Quantitative Data from Clinical Trials
The following table summarizes the incidence of treatment-related grade ≥3 hepatic adverse events from the MARIO-1 clinical trial for Eganelisib monotherapy and in combination with nivolumab.[4][7][8]
| Adverse Event (Grade ≥3) | Eganelisib Monotherapy (n=39) | Eganelisib + Nivolumab (n=180) |
| Increased ALT | 18% | 10% |
| Increased AST | 18% | 13% |
| Increased Alkaline Phosphatase | 5% | Not Reported |
| Increased Bilirubin (Grade 4) | 1 patient (2.6%) | Not Reported |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using a Cell Viability Assay
Objective: To determine the concentration-dependent cytotoxic effect of Eganelisib on a human liver cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Eganelisib in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Eganelisib. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Assessment of Oxidative Stress (ROS Production)
Objective: To investigate if Eganelisib induces oxidative stress in hepatocytes.
Methodology:
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Treatment: Treat cells with Eganelisib at concentrations around the IC50 value for a shorter duration (e.g., 2-6 hours). Include a positive control (e.g., H2O2 or menadione).
-
Staining: After treatment, wash the cells with PBS and incubate with a fluorescent probe for reactive oxygen species (ROS), such as 10 µM 2',7'–dichlorofluorescin diacetate (DCFH-DA), for 30 minutes at 37°C.
-
Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of Eganelisib-treated cells to the vehicle control to determine the fold-increase in ROS production.
Signaling Pathway and Mechanism Diagrams
PI3K-γ Signaling Pathway
Caption: Simplified PI3K-γ signaling pathway inhibited by Eganelisib.
Potential Mechanism of Hepatotoxicity
Caption: Possible mechanisms leading to Eganelisib-induced hepatotoxicity.
References
- 1. Eganelisib - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. benchchem.com [benchchem.com]
- 4. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Managing off-target effects of UCM 549 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PI3K-γ inhibitor UCM-549, also known as IPI-549 or Eganelisib, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UCM-549 (IPI-549)?
A1: UCM-549 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ) isoform.[1][2] Its primary mechanism involves targeting tumor-associated myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), within the tumor microenvironment.[3][4] By inhibiting PI3K-γ, UCM-549 can reprogram these immunosuppressive cells to an immune-activating phenotype, thereby enhancing the anti-tumor immune response.[5]
Q2: What are the known off-target effects of UCM-549 in animal models and clinical trials?
A2: The most commonly reported off-target effects are elevations in liver enzymes (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]) and skin rash.[1][6] Preclinical studies have also identified UCM-549 as a modulator of P-glycoprotein (P-gp, MDR1, ABCB1), which could potentially lead to drug-drug interactions.[5][7]
Q3: What is the recommended vehicle for in vivo administration of UCM-549 in animal models?
A3: While specific vehicle formulations can vary between studies, a common approach for oral administration of small molecule inhibitors like UCM-549 in preclinical animal models involves formulating the compound in a mixture of a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.2% Tween 80) in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.
Troubleshooting Guide
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptom: Increased levels of ALT and AST in serum/plasma of treated animals.
Possible Cause: Direct or indirect effects of UCM-549 on hepatocytes. While UCM-549 is highly selective for PI3K-γ, off-target kinase inhibition or metabolite-related toxicity could contribute to liver enzyme elevation.[1][6] Studies have suggested that inhibition of the broader PI3K/AKT pathway can sensitize hepatocytes to apoptosis.[3]
Suggested Mitigation Strategies:
-
Dose Reduction: If elevated liver enzymes are observed, consider reducing the dose of UCM-549 in subsequent cohorts to determine a dose that maintains efficacy while minimizing hepatotoxicity.
-
Liver Function Monitoring: Implement a regular monitoring schedule for liver enzymes (ALT, AST) and bilirubin. A baseline measurement should be taken before the start of the experiment, followed by periodic monitoring (e.g., weekly).
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of liver tissues to assess for any signs of liver damage, such as necrosis, inflammation, or steatosis.
Issue 2: Unexpected Pharmacokinetics or Drug-Drug Interactions
Symptom: Inconsistent therapeutic efficacy or unexpected toxicity when co-administering UCM-549 with other therapeutic agents.
Possible Cause: UCM-549 has been shown to be a modulator of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in the absorption and disposition of many drugs.[5][7][8] Inhibition of P-gp by UCM-549 could increase the systemic exposure of co-administered drugs that are P-gp substrates, leading to enhanced toxicity.
Suggested Mitigation Strategies:
-
Review Co-administered Drugs: Carefully review the literature to determine if any co-administered compounds are known substrates of P-gp.
-
Pharmacokinetic Studies: If a potential interaction is suspected, conduct a pharmacokinetic study to assess whether UCM-549 alters the plasma concentration of the co-administered drug.
-
In Vitro Transporter Assays: To confirm a direct interaction, in vitro transporter assays using cell lines overexpressing P-gp can be performed.[7]
Data Summary
Table 1: In Vitro Selectivity Profile of UCM-549 (IPI-549)
| PI3K Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| PI3K-α | 3200 | 250 |
| PI3K-β | 3500 | 240 |
| PI3K-γ | 16 | 1.2 |
| PI3K-δ | >8400 | 180 |
Data sourced from MedKoo Biosciences and ACS Medicinal Chemistry Letters.[2][6]
Table 2: Common Treatment-Related Adverse Events (Grade ≥3) of Eganelisib (IPI-549) Monotherapy in Clinical Trials
| Adverse Event | Frequency (%) |
| Increased Alanine Aminotransferase (ALT) | 18% |
| Increased Aspartate Aminotransferase (AST) | 18% |
| Rash | 10% (in combination therapy) |
| Increased Alkaline Phosphatase | 5% |
Data from a Phase 1/1b clinical trial (MARIO-1).[1][6]
Experimental Protocols
Protocol 1: General Administration of UCM-549 in a Murine Syngeneic Tumor Model
-
Animal Model: BALB/c mice.
-
Tumor Cell Line: CT26 colon carcinoma.
-
Vehicle Preparation: Prepare a suspension of UCM-549 in 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Dose and Administration: Administer UCM-549 orally (p.o.) once daily at a dose range of 10-50 mg/kg. The final volume should be approximately 100 µL per 20g mouse.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight daily as a general indicator of toxicity.
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and at specified time points for liver function tests.
-
Protocol 2: Monitoring for Hepatotoxicity
-
Blood Collection: At baseline and weekly, collect approximately 50-100 µL of blood into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Biochemical Analysis: Use a commercial veterinary chemistry analyzer or specific ELISA kits to measure the levels of ALT and AST in the plasma samples.
-
Data Analysis: Compare the post-treatment enzyme levels to the baseline levels for each animal and to the vehicle-treated control group. A significant increase (e.g., >2-3 fold) may indicate hepatotoxicity.
Visualizations
Caption: UCM-549 (IPI-549) signaling pathway inhibition.
Caption: Troubleshooting workflow for UCM-549 off-target effects.
References
- 1. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3K/AKT inhibitors aggravate death receptor-mediated hepatocyte apoptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between the flavonoid biochanin A and P-glycoprotein substrates in rats: in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immuno-oncology agent IPI-549 is a modulator of P-glycoprotein (P-gp, MDR1, ABCB1)-mediated multidrug resistance (MDR) in cancer: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immuno-oncology agent IPI-549 is a modulator of P-glycoprotein (P-gp, MDR1, ABCB1)-mediated multidrug resistance (MDR) in cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing IPI-549 dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with IPI-549 (Eganelisib). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is IPI-549 and what is its mechanism of action?
A1: IPI-549, also known as Eganelisib, is an orally bioavailable and highly selective small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-γ).[1][2] By selectively targeting the PI3K-γ isoform, which is predominantly expressed in immune cells, IPI-549 can modulate the tumor microenvironment.[2] Its primary mechanism involves reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an immune-activating M1 phenotype. This shift enhances the recruitment and activation of cytotoxic T cells that can attack tumor cells.[2]
Q2: What are the most common side effects observed with IPI-549 in clinical trials, and how can I monitor for similar effects in my preclinical models?
A2: In clinical trials, the most frequently reported treatment-related side effects of IPI-549, particularly at higher doses, include hepatotoxicity (observed as elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels) and skin reactions such as rash.[3]
For preclinical researchers, it is crucial to monitor for potential hepatotoxicity. This can be done by collecting blood samples from animal models to measure serum ALT and AST levels. For in vitro studies, cytotoxicity can be assessed using various cell viability assays when testing a range of IPI-549 concentrations.
Q3: What are the recommended starting concentrations for in vitro experiments with IPI-549?
A3: The optimal concentration of IPI-549 will depend on the specific cell type and assay. Based on preclinical data, a good starting point for in vitro experiments is in the low nanomolar to micromolar range. The reported cellular IC50 for PI3K-γ inhibition is approximately 1.2 nM in RAW 264.7 macrophage-like cells.[1] For other PI3K isoforms, the IC50 values are significantly higher, demonstrating its selectivity (PI3Kα: 250 nM, PI3Kβ: 240 nM, PI3Kδ: 180 nM).[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: In Vitro Potency and Selectivity of IPI-549
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| PI3K-γ | 16 | 1.2 | RAW 264.7 |
| PI3K-α | 3200 | 250 | SK-OV-3 |
| PI3K-β | 3500 | 240 | 786-O |
| PI3K-δ | >8400 | 180 | Raji |
Data compiled from publicly available sources.[1]
Table 2: Common Side Effects of IPI-549 in Monotherapy Clinical Trials (MARIO-1)
| Adverse Event (Grade ≥3) | Frequency (%) |
| Increased Alanine Aminotransferase (ALT) | 18 |
| Increased Aspartate Aminotransferase (AST) | 18 |
| Increased Alkaline Phosphatase | 5 |
Data from the MARIO-1 Phase 1/1b clinical trial.[3]
Experimental Protocols and Methodologies
Q4: How do I perform an in vitro macrophage polarization assay to assess the effect of IPI-549?
A4: This protocol outlines the steps to polarize macrophages to an M2 phenotype and assess the ability of IPI-549 to repolarize them towards an M1 phenotype.
Detailed Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in complete medium.
-
M2 Polarization: To induce an M2 phenotype, treat the cells with 20 ng/mL of IL-4 for 24-48 hours.[4]
-
IPI-549 Treatment: Concurrently with IL-4 stimulation, treat the cells with a dose range of IPI-549 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).
-
Analysis of Polarization Markers:
-
Quantitative RT-PCR: Extract RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Il10). A decrease in M2 markers and an increase in M1 markers would indicate successful repolarization.
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Flow Cytometry: Stain cells for M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163) to quantify the percentage of each population.
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ELISA: Measure the concentration of secreted cytokines in the cell culture supernatant. Look for an increase in M1-associated cytokines (e.g., TNF-α, IL-12) and a decrease in M2-associated cytokines (e.g., IL-10).
-
Q5: What is a reliable method to measure the inhibition of PI3K-γ signaling by IPI-549 in cells?
A5: A common and reliable method is to measure the phosphorylation of AKT (pAKT), a key downstream effector of PI3K. A reduction in pAKT levels indicates inhibition of the PI3K pathway.
Detailed Methodology (Western Blot):
-
Cell Culture and Treatment: Plate a PI3K-γ dependent cell line (e.g., RAW 264.7) and allow them to adhere.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activity, you can serum-starve the cells for 4-6 hours.
-
IPI-549 Treatment: Treat the cells with a dose-response range of IPI-549 (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against pAKT (e.g., pAKT Ser473) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
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Strip and re-probe the membrane for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities and calculate the ratio of pAKT to total AKT for each treatment condition.
Mandatory Visualizations
Caption: PI3K-gamma signaling pathway in myeloid cells and the inhibitory action of IPI-549.
Caption: General experimental workflow for evaluating IPI-549 efficacy.
Caption: Troubleshooting decision tree for common issues with IPI-549 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Infinity reports positive preclinical / Phase I data of IPI-549 for treatment of solid tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Short-Term versus Long-Term Culture of A549 Cells for Evaluating the Effects of Lipopolysaccharide on Oxidative Stress, Surfactant Proteins and Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Eganelisib Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Eganelisib (IPI-549), a selective PI3K-gamma (PI3Kγ) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eganelisib?
A1: Eganelisib is a first-in-class, potent, and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is predominantly expressed in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). By inhibiting PI3Kγ, Eganelisib reprograms these immunosuppressive cells within the tumor microenvironment (TME) to an immune-activating, anti-tumor phenotype, thereby enhancing the efficacy of other cancer therapies like immune checkpoint inhibitors.
Q2: My cells are not responding to Eganelisib treatment in vitro. What are the possible reasons?
A2: Lack of response to Eganelisib in vitro could be due to several factors:
-
Cell Type Specificity: The primary targets of Eganelisib are myeloid cells. If you are using cancer cell lines with low or no PI3Kγ expression, a direct anti-proliferative effect is not expected. The main effect of Eganelisib is on the tumor microenvironment.
-
Inappropriate Assay: Standard cell viability assays on cancer cell lines alone may not capture the immuno-modulatory effects of Eganelisib. Co-culture systems with myeloid cells and T cells are more appropriate to assess its activity.
-
Drug Concentration: Ensure that the concentration of Eganelisib used is within the optimal range for PI3Kγ inhibition without causing off-target effects. An IC50 determination is recommended for your specific cell model.
Q3: We are observing tumor growth in our syngeneic mouse model despite Eganelisib treatment. What could be the issue?
A3: In vivo resistance to Eganelisib monotherapy can occur. Consider the following:
-
Immune-deficient models: Eganelisib's efficacy is dependent on a functional immune system. Its anti-tumor effects will be minimal in immunodeficient mouse models (e.g., nude or SCID mice).
-
Insufficient Myeloid Cell Infiltration: The tumor model used may lack significant infiltration of immunosuppressive myeloid cells (TAMs, MDSCs), which are the primary targets of Eganelisib.
-
Compensatory Signaling Pathways: The tumor cells may have activated alternative survival pathways that are independent of the PI3Kγ-mediated immune suppression.
Q4: What are the known synergistic partners for Eganelisib?
A4: Eganelisib has shown significant synergy with immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.[1][2] It helps to overcome resistance to ICIs by reprogramming the immunosuppressive tumor microenvironment.[3][4] Additionally, it has been investigated in combination with chemotherapy.[2][5]
Troubleshooting Guide: Investigating Resistance to Eganelisib
This guide provides a structured approach to identifying and potentially overcoming resistance to Eganelisib.
Table 1: Troubleshooting Common Issues in Eganelisib Experiments
| Observed Problem | Potential Cause | Recommended Action |
| No effect on cancer cell viability in monoculture | Eganelisib primarily targets myeloid cells, not cancer cells directly. | Utilize co-culture systems with macrophages or MDSCs and T cells to assess the impact on immune-mediated cancer cell killing. |
| Lack of M1 macrophage polarization (or reduction in M2 markers) in vitro | Suboptimal drug concentration or timing of treatment. | Perform a dose-response curve and time-course experiment to determine the optimal conditions for your specific myeloid cell type. |
| Myeloid cells have altered signaling pathways. | Analyze downstream PI3K pathway activation (e.g., p-AKT) via Western blot to confirm target engagement. | |
| Continued tumor growth in syngeneic models with Eganelisib monotherapy | Activation of compensatory survival pathways in cancer cells. | Investigate the activation of parallel signaling pathways such as MAPK or other PI3K isoforms. Consider combination therapy with inhibitors of these pathways. |
| Insufficient T-cell infiltration or activation. | Analyze the tumor microenvironment for T-cell markers (CD4+, CD8+) and activation status (CD69+, CD25+) using flow cytometry or immunohistochemistry. | |
| Acquired resistance after initial response in vivo | Upregulation of alternative immune checkpoints. | Profile the expression of other checkpoint molecules (e.g., TIM-3, LAG-3) on tumor-infiltrating lymphocytes. |
| Genetic or epigenetic changes in myeloid cells leading to pathway reactivation. | Isolate myeloid cells from resistant tumors and perform genomic and transcriptomic analysis to identify potential resistance mechanisms. |
Data Presentation
Table 2: Efficacy of Eganelisib in Combination Therapy (Preclinical Models)
| Cancer Model | Treatment | Metric | Value | Reference |
| Syngeneic TNBC | Eganelisib + anti-PD-1 | Tumor Growth Inhibition | Significantly enhanced compared to either agent alone | [2] |
| Syngeneic TNBC | Eganelisib + nab-paclitaxel + anti-PD-1 | Survival | Improved survival compared to chemotherapy alone or chemo + anti-PD-1 | [2] |
| Myeloid-rich ICI-refractory tumors | Eganelisib + ICI (anti-PD-1, anti-PD-L1, or anti-CTLA-4) | Overcoming Resistance | Restored sensitivity to immune checkpoint blockade | [1] |
Note: Specific IC50 values for Eganelisib in combination therapies are highly model-dependent and are not consistently reported in publicly available literature. Researchers are encouraged to determine these values empirically in their systems of interest.
Mandatory Visualizations
Caption: Eganelisib's mechanism of action in the tumor microenvironment.
Caption: Potential mechanisms of resistance to Eganelisib treatment.
Caption: Experimental workflow for investigating Eganelisib resistance.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
Objective: To assess the effect of Eganelisib on the polarization of macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.
Materials:
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Bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes.
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Macrophage colony-stimulating factor (M-CSF) for M0 differentiation.
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IL-4 to induce M2 polarization.
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LPS and IFN-γ to induce M1 polarization (as a positive control).
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Eganelisib.
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Fluorescently labeled antibodies for flow cytometry (e.g., CD80, CD86 for M1; CD206, CD163 for M2).
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RNA extraction kit and reagents for qPCR (e.g., primers for iNOS, Arg1).
Methodology:
-
Macrophage Differentiation: Culture bone marrow cells with M-CSF (50 ng/mL) for 7 days to generate BMDMs (M0 macrophages). For human monocytes, culture with M-CSF for 5-7 days.
-
Polarization:
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Plate M0 macrophages at a density of 1x10^6 cells/well in a 6-well plate.
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Pre-treat cells with a dose range of Eganelisib or vehicle control for 2 hours.
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Add IL-4 (20 ng/mL) to induce M2 polarization and incubate for 24-48 hours.
-
Include control wells for M1 polarization (LPS 100 ng/mL + IFN-γ 20 ng/mL) and unstimulated M0 macrophages.
-
-
Analysis by Flow Cytometry:
-
Harvest cells and stain with fluorescently labeled antibodies against M1 and M2 markers.
-
Analyze the percentage of M1 and M2 polarized macrophages.
-
-
Analysis by qPCR:
-
Extract total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Fizz1) marker genes.
-
Protocol 2: Western Blot for PI3K Pathway Activation
Objective: To determine if resistance to Eganelisib is associated with compensatory activation of other signaling pathways.
Materials:
-
Parental and Eganelisib-resistant cancer cells or myeloid cells.
-
Eganelisib.
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors.
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BCA protein assay kit.
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Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-ERK, total ERK, p-p70S6K, total p70S6K).
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
Methodology:
-
Cell Treatment and Lysis:
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Culture parental and resistant cells to 70-80% confluency.
-
Treat with Eganelisib at various concentrations for different time points.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: T-cell Activation Assay by Flow Cytometry
Objective: To assess the ability of Eganelisib-treated myeloid cells to activate T cells.
Materials:
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CD14+ monocytes (for macrophage generation) or MDSCs.
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Pan-T cells isolated from healthy donor PBMCs.
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Eganelisib.
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Anti-CD3/CD28 antibodies for T-cell stimulation (positive control).
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Fluorescently labeled antibodies for T-cell activation markers (e.g., CD3, CD4, CD8, CD69, CD25).
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CFSE or other proliferation dyes.
Methodology:
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Prepare Myeloid Cells: Differentiate monocytes into macrophages or isolate MDSCs and treat with Eganelisib or vehicle for 24 hours.
-
T-cell Labeling (Optional for proliferation): Label T cells with CFSE according to the manufacturer's protocol.
-
Co-culture:
-
Co-culture the Eganelisib-treated myeloid cells with T cells at an appropriate ratio (e.g., 1:5 myeloid to T cell).
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Include a low concentration of a T-cell stimulus (e.g., anti-CD3 antibody) if necessary.
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Incubate for 48-72 hours.
-
-
Staining and Analysis:
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Harvest all cells and stain with fluorescently labeled antibodies for T-cell surface markers and activation markers.
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Analyze by flow cytometry, gating on the T-cell population (CD3+).
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Quantify the percentage of activated T cells (CD69+, CD25+) and/or T-cell proliferation (by CFSE dilution).
-
References
- 1. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
Addressing solubility issues of UCM 549 in aqueous solutions
Welcome to the technical support center for UCM-549. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on the solubility of UCM-549 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my UCM-549 DMSO stock solution into an aqueous buffer. What is causing this?
This is a frequent observation for compounds with limited aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds; however, when the DMSO stock is introduced into an aqueous medium such as phosphate-buffered saline (PBS) or cell culture media, the solvent polarity increases significantly. This change can cause your compound to precipitate out of the solution. It is important to maintain a final DMSO concentration that is tolerated by your experimental system, typically up to 0.1% for most cell-based assays, while ensuring your compound remains in solution.[1]
Q2: What are the immediate troubleshooting steps if I notice precipitation of UCM-549?
If you observe precipitation, the following initial steps are recommended:
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Optimize DMSO Concentration: Consider preparing intermediate dilutions of your concentrated UCM-549 stock solution in DMSO before the final dilution into the aqueous solution. This can help prevent localized high concentrations of the compound from precipitating upon contact with the buffer.[1]
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Gentle Warming: Carefully warming the solution to 37°C may aid in dissolving the precipitate. Use caution, as excessive or prolonged heat can lead to compound degradation.[1]
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Sonication: Utilizing a sonicator can help break down precipitate particles and facilitate the redissolving of the compound.[1][2]
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pH Adjustment: If UCM-549 possesses ionizable groups, adjusting the pH of the aqueous buffer could enhance its solubility.[1] Acidic compounds tend to be more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]
Q3: Are there alternative solvents or formulation strategies to improve the solubility of UCM-549?
Yes, several methods can be employed to enhance the solubility of poorly soluble compounds:
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Co-solvents: The use of a solvent mixture can improve solubility.[2] Besides DMSO, other organic solvents like ethanol, methanol, acetonitrile, or dimethylformamide (DMF) can be considered, but their compatibility with the specific biological assay must be verified.
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Excipients: Formulation with solubilizing agents such as cyclodextrins or polymers may be necessary, particularly for in vivo studies.[2][3]
Troubleshooting Guides
Guide 1: Preparing UCM-549 Stock Solutions
This guide provides a step-by-step protocol for preparing a 10 mM stock solution of UCM-549 in DMSO.
Experimental Protocol:
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Weigh the Compound: Accurately weigh a precise amount of UCM-549 (e.g., 1 mg) using an analytical balance.
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Calculate Solvent Volume: Based on the molecular weight of UCM-549, calculate the required volume of DMSO to achieve a 10 mM concentration.
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Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing UCM-549.
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Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Guide 2: Preparing Aqueous Working Solutions of UCM-549
This guide details the procedure for diluting the UCM-549 DMSO stock solution into an aqueous buffer while minimizing precipitation.
Experimental Protocol:
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, create a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if applicable) aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer, not the other way around.[1]
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Rapid Mixing: Immediately following the addition of the DMSO stock, vortex or vigorously pipette the solution to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
Data Presentation
Table 1: Solubility of UCM-549 in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) |
| DMSO | 25 | Not specified |
| 64 | 199.78 | |
| 100 (with ultrasonication) | 312.17 | |
| Ethanol | 1 | Not specified |
| 5 | Not specified | |
| 10 | 31.22 |
Note: The solubility of UCM-549 can be influenced by factors such as compound purity, temperature, and the presence of moisture in the solvent. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions. For higher concentrations in DMSO, sonication may be required.
Table 2: Recommended Final Concentrations of Solvents in Cell-Based Assays
| Solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | < 0.5% | Most cell lines can tolerate up to 0.1% without significant effects. |
| Ethanol | < 0.5% | Can have effects on cellular metabolism at higher concentrations. |
Visualizations
Caption: Troubleshooting workflow for addressing UCM-549 solubility issues.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for UCM-549.
References
IPI-549 Technical Support Center: Dose-Response Analysis and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on IPI-549 dose-response curve analysis and interpretation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is IPI-549 and what is its primary mechanism of action?
A1: IPI-549, also known as eganelisib, is a potent and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] Its primary mechanism of action is the disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] PI3Kγ is predominantly expressed in hematopoietic cells, and its inhibition by IPI-549 plays a significant role in modulating the tumor microenvironment, particularly by reprogramming immunosuppressive M2-phenotype tumor-associated macrophages (TAMs) to an anti-tumor M1 phenotype.[3][4]
Q2: What are the typical biochemical and cellular IC50 values for IPI-549?
A2: IPI-549 exhibits high selectivity for PI3Kγ. The biochemical IC50 for PI3Kγ is approximately 16 nM.[1][2][5] In cellular assays, it demonstrates a potent IC50 of 1.2 nM for PI3Kγ in RAW 264.7 cells, with significantly higher IC50 values for other Class I PI3K isoforms, indicating its high selectivity.[1][2][5]
Q3: How does IPI-549's selectivity for PI3Kγ compare to other isoforms?
A3: IPI-549 is over 100-fold more selective for PI3Kγ compared to other Class I PI3K isoforms (α, β, and δ).[1][2] This high selectivity minimizes off-target effects on pathways regulated by other PI3K isoforms, which are more ubiquitously expressed and involved in essential cellular functions like insulin (B600854) signaling.[6]
Q4: What are the key applications of IPI-549 in research?
A4: IPI-549 is primarily used in cancer research, particularly in the field of immuno-oncology.[4] It is investigated for its potential to enhance anti-tumor immune responses by modulating the tumor microenvironment.[3] Additionally, it is studied for its ability to overcome multidrug resistance in cancer cells.
Q5: In which cancer cell lines has the efficacy of IPI-549 been evaluated?
A5: While specific dose-response data for IPI-549 across a wide range of cancer cell lines is not extensively published in single sources, its activity is primarily characterized in myeloid cell lines due to the high expression of PI3Kγ. The RAW 264.7 murine macrophage cell line is commonly used to determine its cellular potency.[1][5] Its direct anti-proliferative effect on cancer cell lines is expected to be limited, as PI3Kγ is not typically overexpressed in malignant epithelial cells.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of IPI-549 dose-response curves.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 values in cell viability assays | Indirect measure of viability: Assays like MTT measure metabolic activity, which may not directly correlate with cell death. Short incubation time: Insufficient time for the inhibitor to induce cytotoxic or anti-proliferative effects. High cell density: A larger number of cells may require a higher concentration of the inhibitor. | Consider using a direct cell counting method or an apoptosis assay. Optimize the incubation time based on the cell line's doubling time. Standardize cell seeding density across experiments.[8] |
| High variability in pAKT levels between replicates | Inconsistent cell culture conditions: Differences in cell density, passage number, or serum starvation times can affect baseline pAKT levels. Degraded reagents: Growth factors used for stimulation can lose activity over time. Phosphatase activity: Endogenous phosphatases can dephosphorylate AKT during sample preparation. | Maintain consistent cell culture practices. Use freshly prepared or properly stored aliquots of stimulating agents. Work quickly on ice and use lysis buffers containing fresh phosphatase and protease inhibitors.[8] |
| No or weak pAKT signal in Western blot | Low abundance of pAKT: Phosphorylated proteins can be a small fraction of the total protein. Inactive inhibitors: Improper storage or handling of IPI-549. Inefficient antibody: The primary antibody may have low affinity or be non-specific. | Stimulate the PI3K pathway to increase pAKT levels. Ensure proper storage of IPI-549 and prepare fresh dilutions. Validate the pAKT antibody with a positive control.[8] |
| Inconsistent macrophage polarization results | Variable monocyte differentiation: The initial differentiation of monocytes to M0 macrophages can be inconsistent. Cytokine activity: IL-4 and IL-13 used for M2 polarization can degrade. Protocol variations: Different protocols for M2 polarization can yield different macrophage phenotypes. | Standardize the differentiation protocol using consistent concentrations and timing of stimulating factors (e.g., PMA for THP-1 cells). Use fresh, high-quality cytokines. Select a well-validated polarization protocol and adhere to it strictly.[9] |
Quantitative Data
The following tables summarize the inhibitory activity of IPI-549.
Table 1: Biochemical IC50 Values of IPI-549 against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 3200[2] |
| PI3Kβ | 3500[2] |
| PI3Kγ | 16[1][2] |
| PI3Kδ | >8400[2] |
Table 2: Cellular IC50 Values of IPI-549 against Class I PI3K Isoforms
| PI3K Isoform | Cell Line | IC50 (nM) |
| PI3Kα | SKOV-3 | 250[1][2] |
| PI3Kβ | 786-O | 240[1][2] |
| PI3Kγ | RAW 264.7 | 1.2[1][2][5] |
| PI3Kδ | RAJI | 180[1][2] |
Experimental Protocols & Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the signaling cascade inhibited by IPI-549.
Caption: IPI-549 inhibits PI3Kγ, blocking the conversion of PIP2 to PIP3 and subsequent downstream signaling.
Experimental Workflow: Cellular pAKT Inhibition Assay
This workflow outlines the steps to measure the inhibition of AKT phosphorylation by IPI-549.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IPI-549 - Chemietek [chemietek.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Eganelisib Technical Support Center: Mitigating Skin Rash Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing skin rash adverse events associated with Eganelisib (IPI-549) therapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of skin rash with Eganelisib treatment?
A1: Skin rash is a recognized adverse event associated with Eganelisib therapy. The incidence and severity can vary depending on whether Eganelisib is administered as a monotherapy or in combination with other agents, such as immune checkpoint inhibitors. Data from the MARIO-1 clinical trial shows that rash was observed in patients receiving Eganelisib both alone and with nivolumab.[1] In the monotherapy dose-escalation cohort, rash was reported in 16% of patients.[1] When combined with nivolumab, treatment-related grade ≥3 rash was observed in 10% of patients.[1][2][3]
Q2: What types of skin rashes are most commonly observed with Eganelisib?
A2: The most frequently reported skin-related adverse events in clinical trials include rash, maculopapular rash, and pruritus (itching).[1] In some instances, acneiform dermatitis has also been reported.[1]
Q3: Is the occurrence of skin rash with Eganelisib dose-dependent?
A3: Clinical trial data suggests a potential relationship between the dose of Eganelisib and the incidence of adverse events, including skin reactions.[4][5] For instance, in the MARIO-1 trial, dose-limiting toxicities, which included rash, were more frequent at higher doses.[1] Consequently, the recommended doses for Phase 2 studies (30 mg and 40 mg once daily) were selected based on the overall safety profile.[1][2]
Q4: What is the underlying mechanism for Eganelisib-induced skin rash?
A4: Eganelisib is a selective inhibitor of the phosphoinositide 3-kinase-gamma (PI3K-γ) signaling pathway.[6] This pathway is crucial for the function of myeloid cells, such as tumor-associated macrophages (TAMs).[3] By inhibiting PI3K-γ, Eganelisib reprograms these immunosuppressive macrophages to a pro-inflammatory state, enhancing the anti-tumor immune response.[3] This modulation of the immune system can sometimes lead to inflammatory side effects, including skin rashes. This is conceptually similar to immune-related adverse events seen with checkpoint inhibitors.
Q5: Could the development of a skin rash be an indicator of treatment efficacy?
A5: For some immunotherapies, the development of cutaneous immune-related adverse events has been associated with a better response to treatment.[7] While this has not been definitively established for Eganelisib, the on-target effect of immune activation provides a theoretical basis for this possibility. Close monitoring and data collection in ongoing and future studies will be crucial to understand any potential correlation.
Troubleshooting Guide for Skin Rash Events
This guide provides a structured approach to identifying and managing skin rash during Eganelisib therapy in a research setting.
Problem: A subject in our preclinical/clinical study has developed a skin rash after starting Eganelisib.
Solution Workflow:
Caption: Troubleshooting workflow for managing Eganelisib-related skin rash.
Step-by-Step Mitigation Strategies
-
Assess and Grade the Rash:
-
Characterize the rash based on its appearance (e.g., maculopapular, eczematous), location, and extent of body surface area (BSA) involved.
-
Grade the severity of the rash using a standardized system such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Implement Management Strategies Based on Grade:
-
Grade 1 (Mild):
-
Continue Eganelisib at the current dose with increased monitoring.
-
Initiate topical therapies such as emollients to maintain skin hydration and low-to-medium potency topical corticosteroids.
-
Oral antihistamines can be considered for pruritus.
-
-
Grade 2 (Moderate):
-
Consider a dose reduction of Eganelisib, as was done in the MARIO-275 study for other adverse events.[5]
-
Continue or intensify topical treatments with medium-to-high potency corticosteroids.
-
Systemic corticosteroids (e.g., prednisone (B1679067) 0.5–1 mg/kg/day) may be considered.
-
A dermatology consultation is recommended.
-
-
Grade 3/4 (Severe/Life-threatening):
-
Hold or discontinue Eganelisib therapy.
-
Initiate systemic high-dose corticosteroids (e.g., prednisone 1–2 mg/kg/day).
-
Urgent consultation with a dermatologist is critical. Inpatient care may be required for severe cases.
-
-
-
Monitor and Document:
-
Regularly monitor the rash for improvement or worsening.
-
Document all interventions and the corresponding clinical response.
-
If the rash improves to a lower grade, consider re-escalating or resuming Eganelisib therapy cautiously.
-
Data on Eganelisib-Related Skin Adverse Events
The following tables summarize the incidence of skin rash and related adverse events from key clinical trials of Eganelisib.
Table 1: Treatment-Related Skin Adverse Events in the MARIO-1 Trial (Eganelisib Monotherapy)
| Adverse Event | Dose Level | Incidence | Grade ≥3 |
| Rash | 10-60 mg (Dose Escalation, n=19) | 16% (3 patients) | 0% |
| Rash | 60 mg (Dose Expansion, n=20) | 40% (8 patients) | 10% (2 patients) |
| Pruritus & Maculopapular Rash | 40 mg | Led to discontinuation in 1 patient | Grade 2 |
Data sourced from the MARIO-1 Trial Publication.[1]
Table 2: Treatment-Related Skin Adverse Events in the MARIO-1 Trial (Eganelisib + Nivolumab)
| Adverse Event | Incidence (n=180) | Grade ≥3 | Serious Adverse Event |
| Rash | - | 10% | 4% (6 patients) |
| Maculopapular Rash | - | - | 1% (2 patients) |
| Dermatitis Acneiform | Led to dose reduction in 2 patients (1%) | - | - |
Data sourced from the MARIO-1 Trial Publication.[1]
Table 3: All-Grade Skin-Related Adverse Events in Combination Therapy Trials
| Trial | Combination Therapy | Adverse Event | Incidence | Grade ≥3 |
| MARIO-275 | Eganelisib + Nivolumab | Pruritus | 27.3% | - |
| MARIO-275 | Eganelisib + Nivolumab | Rash | 24% | 9% |
| MARIO-3 | Eganelisib + Atezolizumab + Nab-paclitaxel | Maculopapular Rash | 30.2% | - |
Data sourced from published trial results.[5][8]
Experimental Protocols
Protocol: Assessment and Grading of Skin Rash
Objective: To standardize the assessment and grading of skin rash for consistent data collection.
Methodology:
-
Visual Examination:
-
Record the date of onset, duration, and location of the rash.
-
Describe the morphology of the rash (e.g., macules, papules, pustules, vesicles, plaques).
-
Estimate the percentage of Body Surface Area (BSA) affected using the "Rule of Nines" or a similar standardized method.
-
-
Symptom Assessment:
-
Interview the subject to assess associated symptoms such as pruritus, pain, or burning.
-
Use a visual analog scale (VAS) from 0 (no symptom) to 10 (worst imaginable symptom) to quantify symptom severity.
-
-
Grading:
-
Assign a grade based on the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 for "Rash maculo-papular" or other relevant terms.
-
Grade 1: Macules/papules covering <10% BSA with or without symptoms (e.g., pruritus, burning, tightness).
-
Grade 2: Macules/papules covering 10-30% BSA with or without symptoms; limiting instrumental Activities of Daily Living (ADL).
-
Grade 3: Macules/papules covering >30% BSA with or without symptoms; limiting self-care ADL; hospitalization indicated.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
-
-
Biopsy (Optional):
-
In cases of severe or atypical rashes, a skin biopsy for histopathological examination may be considered to rule out other causes and confirm inflammatory changes.
-
Visualizations
Eganelisib's Mechanism of Action and Potential for Immune-Related Adverse Events
Caption: Eganelisib inhibits PI3K-γ in TAMs, leading to immune activation and potential skin irAEs.
References
- 1. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Is the Development of Cutaneous Immune-Related Adverse Events Correlated With Response to Immunotherapy - The ASCO Post [ascopost.com]
- 8. cancernetwork.com [cancernetwork.com]
Eganelisib stability issues in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Eganelisib (IPI-549), a potent and selective PI3K-γ inhibitor, with a focus on addressing potential stability issues in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Eganelisib powder and stock solutions?
A1: Proper storage is crucial to maintain the stability and activity of Eganelisib.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture.[2] |
| 4°C | 2 years[3] | For shorter-term storage. | |
| DMSO Stock Solution | -80°C | 1 year[3] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4][5] |
| -20°C | 6 months[3] | For more frequent use, but for a shorter duration. |
Q2: How should I prepare a stock solution of Eganelisib?
A2: It is highly recommended to prepare a concentrated stock solution of Eganelisib in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[4] Eganelisib is highly soluble in DMSO (25 mg/mL or 47.30 mM).[3] To prepare the stock solution, allow the Eganelisib powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.[6] Add the calculated volume of anhydrous DMSO to the powder and use sonication or gentle warming if necessary to ensure it is completely dissolved.[3][7]
Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A3: The tolerance to DMSO can vary between cell lines. As a general guideline, keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.[4][8] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess its effect on your specific cell line.
Q4: Can components of the cell culture medium affect Eganelisib's activity?
A4: Yes, components in the cell culture medium, particularly serum proteins, can bind to small molecules like Eganelisib. This binding can reduce the effective concentration of the inhibitor available to the cells and may also influence its stability.[4][9] It is advisable to perform experiments in both serum-containing and serum-free media to determine the impact of serum on Eganelisib's efficacy in your specific experimental setup.
Troubleshooting Guides
Issue 1: Precipitation of Eganelisib in Cell Culture Medium
-
Question: I observed a precipitate in my cell culture medium after adding Eganelisib. What should I do?
-
Possible Causes:
-
The final concentration of Eganelisib exceeds its solubility in the aqueous medium. While highly soluble in DMSO, its aqueous solubility is low.[7]
-
The final DMSO concentration is too low to maintain the solubility of a high concentration of Eganelisib.
-
Improper mixing when diluting the DMSO stock solution into the aqueous medium.
-
-
Suggested Solutions:
-
Decrease the Final Concentration: Try using a lower final concentration of Eganelisib in your experiment.
-
Optimize Dilution: When preparing your working solution, first dilute the DMSO stock solution in a small volume of the aqueous buffer and then add it to the final volume with gentle mixing.[2]
-
Check DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but still within a non-toxic range for your cells (ideally <0.1%).[8]
-
Sonication: Gentle sonication of the final working solution may help to redissolve small precipitates, but be cautious as this can also potentially degrade the compound.[10]
-
Issue 2: Loss of Eganelisib Activity in Long-Term Experiments
-
Question: My experiment runs for several days, and I suspect Eganelisib is losing its activity over time. How can I confirm and address this?
-
Possible Causes:
-
Chemical Instability: Eganelisib may be degrading in the aqueous cell culture medium at 37°C over the course of the experiment. The stability of small molecule inhibitors can be influenced by the pH and composition of the media.[4][11]
-
Metabolism by Cells: The cells in your culture may be metabolizing Eganelisib, reducing its effective concentration.
-
-
Suggested Solutions:
-
Perform a Stability Study: To confirm degradation, you can incubate Eganelisib in your cell culture media (with and without cells) under your experimental conditions (37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) and analyze the remaining concentration of Eganelisib using HPLC-MS.[11]
-
Replenish the Medium: For long-term experiments, consider refreshing the cell culture medium with freshly prepared Eganelisib at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.[4]
-
Use a More Stable Analog: If significant degradation is observed and replenishing the medium is not feasible, consider if a more stable analog of the inhibitor is available.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am observing high variability in my results between different experimental batches. What could be the cause?
-
Possible Causes:
-
Improper Storage of Stock Solutions: Repeated freeze-thaw cycles or prolonged storage of stock solutions at -20°C instead of -80°C can lead to degradation of Eganelisib.[6][8]
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or the batch of serum used can impact the cellular response to the inhibitor.[8]
-
Pipetting Inaccuracies: Small errors in pipetting can lead to significant differences in the final concentration of the inhibitor.
-
-
Suggested Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your Eganelisib stock solution to avoid repeated freeze-thaw cycles.[4]
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure a standardized protocol for cell seeding and treatment.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and reproducible dispensing of the inhibitor.
-
Experimental Protocols
Protocol 1: Assessing the Stability of Eganelisib in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of Eganelisib in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Materials:
-
Eganelisib powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 24-well plate
-
HPLC-MS system
-
-
Procedure:
-
Prepare a 10 mM stock solution of Eganelisib in anhydrous DMSO.
-
Prepare the working solution of Eganelisib by diluting the stock solution in your cell culture medium to the final desired concentration (e.g., 1 µM).
-
Dispense the working solution into triplicate wells of a 24-well plate or into microcentrifuge tubes for each condition (e.g., media with 10% FBS, serum-free media).
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot from each sample. The 0-hour time point should be collected immediately after preparation.
-
Store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of Eganelisib in each aliquot using a validated HPLC-MS method.
-
Calculate the percentage of Eganelisib remaining at each time point relative to the 0-hour time point.
-
Hypothetical Stability Data Presentation
| Time (hours) | % Eganelisib Remaining (Media + 10% FBS) | % Eganelisib Remaining (Serum-Free Media) |
| 0 | 100 | 100 |
| 8 | 98.2 | 95.5 |
| 24 | 92.1 | 85.3 |
| 48 | 85.7 | 70.1 |
| 72 | 78.4 | 55.9 |
Visualizations
Caption: Eganelisib inhibits PI3K-γ, blocking the PI3K/AKT/mTOR pathway.
Caption: A workflow for troubleshooting common issues with Eganelisib.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Welcome to the Eganelisib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and managing pyrexia potentially related to Eganelisib treatment during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the known incidence of pyrexia with Eganelisib treatment?
A1: Pyrexia has been observed in clinical trials with Eganelisib, more commonly when used in combination with other anti-cancer agents. In the MARIO-1 Phase 1/1b trial, treatment-related serious adverse events of pyrexia were reported.[1][2][3][4][5]
Q2: What is the proposed mechanism for Eganelisib-related pyrexia?
A2: Eganelisib is a selective inhibitor of PI3K-γ, which is crucial in regulating immune responses. By inhibiting PI3K-γ, Eganelisib can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a more pro-inflammatory and anti-tumor state. This activation of the immune system can lead to the release of pyrogenic (fever-inducing) cytokines, resulting in an increase in body temperature.
Q3: When does pyrexia typically occur after initiating Eganelisib?
A3: The onset of drug-induced fever can vary. While specific data for Eganelisib is still emerging, drug-induced fevers often develop within 1-2 weeks of starting a new medication. However, it's crucial to monitor for fever throughout the course of treatment.
Q4: What are the key initial steps in assessing a patient with pyrexia during Eganelisib treatment?
A4: The primary step is to conduct a thorough clinical assessment to rule out other potential causes of fever, with a particular focus on infection, especially in immunocompromised subjects. This includes a physical examination, review of systems, and relevant laboratory and microbiological workup.
Troubleshooting Guide: Assessment and Management of Pyrexia
This guide provides a structured approach to investigating and managing pyrexia in subjects receiving Eganelisib.
Step 1: Initial Assessment
-
Define Pyrexia: A single oral temperature of ≥ 38.3°C (101°F) or a temperature of ≥ 38.0°C (100.4°F) sustained over a one-hour period.
-
Comprehensive Evaluation:
-
Obtain a detailed history, including the timing of Eganelisib administration, concomitant medications, and any new symptoms.
-
Perform a thorough physical examination to identify any potential sources of infection.
-
Order initial laboratory tests:
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Complete Blood Count (CBC) with differential to assess for neutropenia.
-
Blood cultures (from peripheral and central lines, if applicable).
-
Urinalysis and urine culture.
-
Other cultures as clinically indicated (e.g., sputum, wound).
-
Inflammatory markers (e.g., C-reactive protein, procalcitonin).
-
-
Consider imaging studies (e.g., chest X-ray) based on clinical signs and symptoms.
-
Step 2: Differential Diagnosis
It is critical to differentiate Eganelisib-related pyrexia from other causes. The following table outlines key considerations:
| Potential Cause | Key Indicators | Recommended Actions |
| Infection | Positive cultures, localized signs of infection, abnormal white blood cell count. | Initiate empiric broad-spectrum antibiotics according to institutional guidelines, especially in neutropenic patients. |
| Eganelisib-Related Pyrexia | Fever of unknown origin after a thorough workup for infection, temporal relationship to drug administration. | Consider management strategies outlined in Step 3. |
| Other Drug-Induced Fever | Concurrent administration of other medications known to cause fever. | Review all concomitant medications. |
| Disease Progression | Tumor-related fever. | Clinical and radiological assessment of disease status. |
| Other Causes | Transfusion reactions, thromboembolic events. | Evaluate recent procedures and clinical context. |
Step 3: Management of Suspected Eganelisib-Related Pyrexia
If infection and other common causes of fever have been reasonably excluded, the following management strategies for suspected Eganelisib-related pyrexia may be considered. These recommendations are based on general principles of managing drug-induced fever and should be adapted to individual institutional protocols.
| Grade of Pyrexia (CTCAE) | Temperature Range | Recommended Management |
| Grade 1 | 38.0 - 39.0 °C | - Symptomatic management with antipyretics (e.g., acetaminophen).- Ensure adequate hydration.- Continue Eganelisib with close monitoring. |
| Grade 2 | > 39.0 - 40.0 °C | - Administer antipyretics.- Consider temporarily interrupting Eganelisib treatment until fever resolves to ≤ Grade 1 for at least 24 hours.- Continue to monitor for signs of infection. |
| Grade 3 | ≥ 40.0 °C for ≤ 24 hrs | - Interrupt Eganelisib treatment.- Aggressive antipyretic therapy.- Re-evaluate for underlying infection.- Once fever resolves to ≤ Grade 1 for at least 24 hours, consider restarting Eganelisib at a reduced dose. |
| Grade 4 | ≥ 40.0 °C for > 24 hrs | - Discontinue Eganelisib permanently.- Provide supportive care.- Intensive workup to rule out other causes. |
Data Presentation
Incidence of Pyrexia in the MARIO-1 Clinical Trial
The following table summarizes the incidence of pyrexia as a treatment-related serious adverse event (SAE) in the MARIO-1 clinical trial.[1][2][3][4][5]
| Treatment Arm | Number of Patients | Incidence of Pyrexia (as a treatment-related SAE) |
| Eganelisib Monotherapy | 39 | 0% |
| Eganelisib in Combination with Nivolumab | 180 | 5% (8 patients) |
Experimental Protocols
Preclinical Assessment of Pyrexia in Animal Models
Objective: To evaluate the potential of Eganelisib to induce pyrexia in a preclinical setting.
Methodology:
-
Animal Model: Utilize appropriate rodent or non-rodent species (e.g., Sprague-Dawley rats or Beagle dogs).
-
Housing and Acclimation: House animals in a temperature- and light-controlled environment and allow for an adequate acclimation period.
-
Temperature Monitoring:
-
Implant telemetry devices for continuous core body temperature monitoring. This is the preferred method for accuracy and minimizing stress.
-
Alternatively, use a rectal probe for periodic temperature measurements. Establish a consistent measurement schedule.
-
-
Baseline Data Collection: Record baseline body temperature for at least 24-48 hours prior to dosing to establish a diurnal rhythm for each animal.
-
Dosing:
-
Administer Eganelisib at multiple dose levels, including a vehicle control and clinically relevant exposures.
-
The route of administration should be consistent with the intended clinical route (oral).
-
-
Post-Dose Monitoring:
-
Continuously or frequently monitor body temperature for at least 24 hours post-dose.
-
Conduct regular clinical observations for other signs of toxicity.
-
-
Data Analysis:
-
Calculate the change in body temperature from the time-matched baseline for each animal.
-
Statistically compare the temperature changes in the Eganelisib-treated groups to the vehicle control group.
-
A significant increase in body temperature in the treated groups compared to the control group would indicate a pyrogenic effect.
-
Mandatory Visualizations
Caption: PI3K-gamma signaling pathway and the inhibitory action of Eganelisib.
Caption: Experimental workflow for the assessment of Eganelisib-related pyrexia.
Caption: Logical relationships for the management of Eganelisib-related pyrexia.
References
- 1. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Refinement of UCM-549 (Eganelisib) Delivery in In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of UCM-549 (also known as IPI-549 and eganelisib), a selective phosphoinositide 3-kinase-gamma (PI3Kγ) inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful preclinical research.
Troubleshooting Guide & FAQs
This section addresses common challenges that may be encountered during the formulation, administration, and experimental interpretation of UCM-549 in in vivo studies.
Formulation and Solubility
Q1: My UCM-549 formulation is cloudy or precipitates. What should I do?
A1: UCM-549 has low aqueous solubility, which can lead to precipitation and inconsistent dosing. Here are some troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. For oral administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in saline is a common choice. For a clear solution, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be effective.[1]
-
Preparation Technique: When preparing a suspension, it is crucial to first create a smooth paste of the UCM-549 powder with a small amount of the vehicle before gradually adding the rest of the vehicle. Continuous stirring is necessary to maintain a homogenous suspension. For solutions, ensure the UCM-549 is fully dissolved in the initial solvent (e.g., DMSO) before adding the other components of the vehicle.
-
Fresh Preparation: It is highly recommended to prepare UCM-549 formulations fresh before each use to ensure stability and prevent precipitation.[1] If short-term storage is necessary, store at 2-8°C, protected from light. A pilot stability study is advisable for any formulation that will be stored.[1]
Q2: What is the recommended starting dose for UCM-549 in mice?
A2: The optimal dose of UCM-549 will depend on the tumor model and study objectives. Preclinical studies have shown that eganelisib has an oral bioavailability of at least 31% in preclinical species.[2] It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experiment.
In Vivo Efficacy and Variability
Q3: I am observing high variability in tumor growth inhibition between my experimental subjects. What could be the cause?
A3: High variability in in vivo efficacy studies can arise from several factors:
-
Inconsistent Formulation: Poorly suspended UCM-549 can lead to inaccurate dosing. Ensure your formulation is homogenous throughout the administration process.
-
Administration Technique: For oral gavage, ensure consistent delivery to the stomach and avoid accidental administration into the lungs.
-
Tumor Model Heterogeneity: The inherent biological variability within a tumor model can contribute to differing responses. Ensure your study is adequately powered with a sufficient number of animals per group.
-
Metabolism and Pharmacokinetics: Individual differences in drug metabolism can affect exposure levels.
Q4: My UCM-549 treatment is not showing the expected anti-tumor effect. What should I consider?
A4: A lack of efficacy could be due to several reasons:
-
Suboptimal Dose or Schedule: The dose and frequency of administration may not be sufficient to achieve a therapeutic concentration at the tumor site. A dose-escalation study may be necessary.
-
Mechanism of Action: UCM-549 primarily acts by reprogramming the tumor microenvironment, specifically by modulating myeloid cells.[3] Its anti-tumor effect is often more pronounced in immunocompetent models and may be enhanced when used in combination with immune checkpoint inhibitors.[4]
-
Tumor Model Selection: The efficacy of UCM-549 may be dependent on the specific tumor model and its immune microenvironment.
-
Drug Stability: Ensure the compound has not degraded during storage or in the formulation.
Quantitative Data Summary
The following tables summarize key quantitative data for UCM-549 (eganelisib) from preclinical studies.
Table 1: Eganelisib Potency and Selectivity [3][4]
| Target | IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (KD, nM) |
| PI3K-γ | 1.2 | 1.2 | 0.29 |
| PI3K-α | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |
| PI3K-β | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |
| PI3K-δ | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |
Table 2: Preclinical Pharmacokinetic Parameters of Eganelisib
| Species | Oral Bioavailability | Plasma Half-life (t1/2) |
| Mouse | ≥31%[2] | Long plasma half-life[4] |
| Rat | ≥31%[2] | - |
| Dog | ≥31%[2] | - |
| Monkey | ≥31%[2] | - |
Table 3: Preclinical In Vivo Efficacy of Eganelisib
| Tumor Model | Treatment | Key Findings |
| Murine Syngeneic Solid Tumors | Eganelisib Monotherapy | Significant tumor growth inhibition.[4] |
| Murine Syngeneic Solid Tumors | Eganelisib + Checkpoint Inhibitors | Increased tumor growth inhibition compared to monotherapies.[4] |
Note: Specific quantitative tumor growth inhibition (TGI) data is not consistently available in the public domain.[3]
Experimental Protocols
Protocol 1: Preparation of UCM-549 for Oral Gavage in Mice (Aqueous Suspension) [1]
Materials:
-
UCM-549 (eganelisib) powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
0.9% Saline
-
Sterile conical tubes
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Prepare 0.5% CMC-Na Solution:
-
Weigh 0.5 g of CMC-Na.
-
In a sterile beaker, slowly add the CMC-Na to 100 mL of 0.9% saline while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and homogeneous. Gentle heating (to around 50-60°C) can aid dissolution.
-
Allow the solution to cool to room temperature before use.
-
-
Prepare UCM-549 Suspension:
-
Weigh the required amount of UCM-549 powder for the desired final concentration (e.g., for a 5 mg/mL suspension).
-
Place the UCM-549 powder in a sterile conical tube.
-
Add a small volume of the 0.5% CMC-Na solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining 0.5% CMC-Na solution to the desired final volume while continuously vortexing or stirring to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undispersed powder.
-
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model [3]
Objective: To evaluate the anti-tumor efficacy of UCM-549 as a monotherapy or in combination with a checkpoint inhibitor.
Methodology:
-
Tumor Cell Implantation:
-
Implant a suitable murine cancer cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control (e.g., 0.5% CMC-Na in saline)
-
UCM-549 (at the desired dose, administered orally)
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody, administered intraperitoneally)
-
UCM-549 in combination with the checkpoint inhibitor
-
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Survival studies can also be conducted, with the endpoint being tumor volume reaching a specific size or other humane endpoints.
-
Visualizations
Caption: Signaling pathway of UCM-549 in the tumor microenvironment.
Caption: General experimental workflow for an in vivo efficacy study with UCM-549.
References
Validation & Comparative
A Comparative Guide: UCM-549 and PI3K-gamma Knockout Mouse Models in Immunomodulation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key research tools used to investigate the role of phosphoinositide 3-kinase gamma (PI3Kγ): the selective chemical inhibitor UCM-549 (also known as IPI-549 or Eganelisib) and genetically engineered PI3K-gamma knockout (PI3Kγ⁻/⁻) mouse models. Understanding the nuances of these two approaches is critical for designing experiments and interpreting data in the fields of immunology, oncology, and inflammation research.
At a Glance: UCM-549 vs. PI3Kγ Knockout Mice
| Feature | UCM-549 (IPI-549) | PI3Kγ Knockout (PI3Kγ⁻/⁻) Mouse |
| Method of PI3Kγ Inactivation | Pharmacological inhibition of the p110γ catalytic subunit | Genetic deletion of the Pik3cg gene, leading to a complete absence of the p110γ protein |
| Selectivity | Highly selective for the γ isoform over other PI3K isoforms (α, β, δ).[1] | Complete and specific ablation of the PI3Kγ isoform. |
| Temporal Control | Acute and reversible inhibition, allowing for the study of time-dependent effects. | Constitutive, lifelong absence of PI3Kγ, which may lead to compensatory mechanisms. |
| Applications | Preclinical and clinical studies of therapeutic potential, investigation of acute PI3Kγ inhibition.[2] | Foundational research into the fundamental biological roles of PI3Kγ. |
| Translational Relevance | High, as it mimics a therapeutic intervention. | High, for understanding the complete loss-of-function phenotype. |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing either PI3Kγ inhibitors or knockout mouse models. It is important to note that direct comparisons should be made with caution due to variations in experimental setups across different studies.
Macrophage Polarization
| Parameter | Wild-Type (Control) | UCM-549 (IPI-549) Treated | PI3Kγ Knockout (PI3Kγ⁻/⁻) | Citation |
| M1 Marker Expression (e.g., CD86, iNOS, TNF-α) | Baseline | Increased | Increased expression of M1 markers (CD86, CCR7, iNOS, TNF, CXCL9, CXCL10, IL-12, IL-23).[3] | [3] |
| M2 Marker Expression (e.g., CD206, Arg-1) | Baseline | Decreased | Decreased expression of M2 markers (CD206, Arg-1, FIZZ1, YM1).[3] | [3] |
| Inflammatory Cytokine Production (e.g., IL-12, TNF-α) upon LPS stimulation | Baseline | Potentially increased due to M1 shift | Higher levels of inflammatory cytokines in M1-polarized macrophages.[3] | [3] |
Neutrophil Migration
| Parameter | Wild-Type (Control) | PI3Kγ Inhibitor Treated | PI3Kγ Knockout (PI3Kγ⁻/⁻) | Citation |
| Chemotaxis towards fMLP | Normal | Significantly reduced | Loss of directionality and failure to translocate up the chemotactic gradient.[4][5] | [4][5] |
| Chemotactic Accuracy | Normal | Improved in aged neutrophils | Impaired | [6] |
| Migration Speed (Chemokinesis) | Normal | Reduced | Partial reduction in motility. | [4][6] |
Signaling Pathways and Experimental Workflows
PI3K-gamma Signaling Pathway
The following diagram illustrates the central role of PI3Kγ in downstream signaling pathways upon activation by G-protein coupled receptors (GPCRs).
Caption: PI3K-gamma signaling cascade.
Experimental Workflow: In Vitro Macrophage Polarization and Analysis
This diagram outlines a typical workflow for assessing the impact of UCM-549 or PI3Kγ knockout on macrophage polarization.
Caption: Macrophage polarization experimental design.
Detailed Experimental Protocols
In Vitro Macrophage Polarization and Flow Cytometry Analysis
Objective: To differentiate bone marrow-derived macrophages (BMDMs) and polarize them into M1 and M2 phenotypes to assess the effects of PI3Kγ inhibition or knockout.
Materials:
-
Femurs and tibias from wild-type or PI3Kγ⁻/⁻ mice
-
Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)
-
Recombinant mouse M-CSF
-
Recombinant mouse IFN-γ
-
Lipopolysaccharide (LPS)
-
Recombinant mouse IL-4 and IL-13
-
UCM-549 (IPI-549)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-CD86, anti-CD206)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
BMDM Isolation and Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages.
-
-
Macrophage Polarization:
-
Plate the M0 macrophages at a density of 1x10⁶ cells/well in a 6-well plate.
-
For M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.[7]
-
For M2 polarization, treat the cells with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 24 hours.[8]
-
For the UCM-549 treatment group, pre-incubate wild-type M0 macrophages with the desired concentration of UCM-549 for 1 hour before adding the polarizing cytokines.
-
-
Flow Cytometry:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently conjugated antibodies against surface markers (e.g., CD86 for M1, CD206 for M2) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.
-
Gate on the macrophage population (e.g., CD11b⁺/F4/80⁺) and quantify the percentage of cells expressing M1 and M2 markers.
-
Transwell Neutrophil Migration Assay
Objective: To quantify the chemotactic migration of neutrophils in response to a chemoattractant, comparing wild-type, PI3Kγ⁻/⁻, and UCM-549-treated neutrophils.
Materials:
-
Bone marrow from wild-type or PI3Kγ⁻/⁻ mice
-
Neutrophil isolation kit
-
Transwell inserts with a 3 µm pore size
-
24-well plate
-
Chemoattractant (e.g., fMLP or CXCL8)
-
UCM-549 (IPI-549)
-
Calcein-AM or other cell viability dye
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from the bone marrow of mice using a density gradient centrifugation method or a commercial kit.
-
-
Assay Setup:
-
Add medium containing the chemoattractant (e.g., 100 nM fMLP) to the lower chamber of the 24-well plate.
-
Resuspend the isolated neutrophils in serum-free medium. For the UCM-549 group, pre-incubate the wild-type neutrophils with the inhibitor for 30 minutes.
-
Add 1x10⁵ neutrophils to the upper chamber of the Transwell insert.
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C for 1-2 hours.
-
Remove the Transwell inserts and wipe the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by staining with Calcein-AM and measuring fluorescence, or by fixing, staining with crystal violet, and counting under a microscope.
-
In Vivo Model: LPS-Induced Peritonitis
Objective: To assess the in vivo inflammatory response and leukocyte recruitment in wild-type, PI3Kγ⁻/⁻, and UCM-549-treated mice.
Materials:
-
Wild-type and PI3Kγ⁻/⁻ mice
-
Lipopolysaccharide (LPS)
-
UCM-549 (IPI-549)
-
PBS
-
FACS buffer and antibodies for leukocyte markers (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Treatment:
-
For the UCM-549 group, administer the inhibitor to wild-type mice via oral gavage or intraperitoneal injection at the desired dose and time before LPS challenge.
-
-
Induction of Peritonitis:
-
Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 10 mg/kg).[9]
-
-
Peritoneal Lavage:
-
At a specified time point after LPS injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of cold PBS into the peritoneal cavity.
-
-
Cell Analysis:
-
Count the total number of cells in the peritoneal lavage fluid.
-
Stain the cells with fluorescently conjugated antibodies against leukocyte markers and analyze the cellular composition of the infiltrate by flow cytometry to determine the number of recruited neutrophils and macrophages.
-
Conclusion
Both UCM-549 and PI3Kγ knockout mouse models are invaluable tools for dissecting the role of PI3Kγ in health and disease. The choice between a pharmacological inhibitor and a genetic knockout approach depends on the specific research question. UCM-549 offers the advantage of temporal control and direct translational relevance for drug development, while PI3Kγ knockout mice provide a model for the complete and lifelong absence of the protein, which is ideal for studying its fundamental biological functions. By understanding the strengths and limitations of each model and employing rigorous experimental design, researchers can continue to unravel the complex roles of PI3Kγ in immunity and disease.
References
- 1. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. The lack of PI3Kγ favors M1 macrophage polarization and does not prevent kidney diseases progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophils lacking phosphoinositide 3-kinase γ show loss of directionality during N-formyl-Met-Leu-Phe-induced chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophils lacking phosphoinositide 3-kinase gamma show loss of directionality during N-formyl-Met-Leu-Phe-induced chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-kinase inhibition restores neutrophil accuracy in the elderly: toward targeted treatments for immunosenescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Eganelisib and Duvelisib: A Guide for Researchers
A detailed examination of two distinct phosphoinositide 3-kinase (PI3K) inhibitors, Eganelisib (a selective PI3K-γ inhibitor) and Duvelisib (a dual PI3K-δ and PI3K-γ inhibitor), reveals their unique mechanisms of action, preclinical efficacy, and clinical potential in oncology. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Executive Summary
Eganelisib and Duvelisib both target the PI3K signaling pathway, a critical regulator of cell growth, proliferation, and survival. However, their distinct isoform selectivity dictates their primary mechanisms of action and therapeutic applications. Eganelisib, a highly selective PI3K-γ inhibitor, primarily modulates the tumor microenvironment by reprogramming immunosuppressive myeloid cells, thereby enhancing anti-tumor immunity. It is currently under investigation for the treatment of solid tumors. In contrast, Duvelisib is a dual inhibitor of PI3K-δ and PI3K-γ, which not only modulates the tumor microenvironment but also directly targets the survival and proliferation of malignant B-cells. Duvelisib is approved for the treatment of certain hematologic malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Eganelisib and Duvelisib against the four Class I PI3K isoforms, highlighting their distinct selectivity profiles.
| Target | Eganelisib IC50 (nM) | Duvelisib IC50 (nM) |
| PI3K-γ | 1.2 | 27 |
| PI3K-δ | >8400 | 2.5 |
| PI3K-α | >200-fold selectivity vs γ | 1602 |
| PI3K-β | >200-fold selectivity vs γ | 85 |
Clinical Efficacy Overview
The subsequent tables provide a snapshot of the clinical trial results for Eganelisib in solid tumors and Duvelisib in hematologic malignancies. Direct head-to-head comparisons are not available; however, this presentation allows for an objective assessment of their performance in their respective indications.
Eganelisib Clinical Trial Data
| Trial | Indication | Treatment Combination | Key Efficacy Endpoints | Results |
| MARIO-275 | Advanced Urothelial Carcinoma (platinum-refractory, immunotherapy-naïve) | Eganelisib + Nivolumab | Overall Survival (OS) | Median OS: 15.4 months (Eganelisib + Nivolumab) vs. 7.9 months (Nivolumab alone) |
| 1-year OS Rate | 59% (Eganelisib + Nivolumab) vs. 32% (Nivolumab alone) | |||
| Overall Response Rate (ORR) | 30% (Eganelisib + Nivolumab) vs. 25% (Nivolumab alone) | |||
| MARIO-3 | Metastatic Triple-Negative Breast Cancer (1L) | Eganelisib + Atezolizumab + Nab-paclitaxel | 1-year Progression-Free Survival (PFS) |
A Comparative Analysis of Eganelisib (UCM 549) in Advanced Urothelial Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for the selective PI3K-gamma inhibitor, eganelisib (formerly IPI-549), against a current standard-of-care regimen in advanced urothelial carcinoma. The data presented is intended to offer an objective overview of efficacy and safety profiles to inform research and drug development efforts in this therapeutic area.
Executive Summary
Eganelisib, an investigational, first-in-class, oral, selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ), has been evaluated in clinical trials for its potential to reprogram the tumor microenvironment and enhance anti-tumor immunity. This guide focuses on the clinical data from the MARIO-275 Phase 2 trial, which assessed eganelisib in combination with the PD-1 inhibitor nivolumab (B1139203) in patients with advanced urothelial carcinoma who have progressed after platinum-based chemotherapy. For a relevant clinical context, this combination is compared to the established standard-of-care, enfortumab vedotin plus pembrolizumab (B1139204), as evaluated in the pivotal EV-302 Phase 3 trial for previously untreated locally advanced or metastatic urothelial cancer.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety data from the MARIO-275 and EV-302 clinical trials.
Table 1: Efficacy Outcomes in Advanced Urothelial Carcinoma
| Outcome Measure | Eganelisib + Nivolumab (MARIO-275)[1][2] | Enfortumab Vedotin + Pembrolizumab (EV-302)[3][4] | Nivolumab Monotherapy (MARIO-275 Control Arm)[1][2] |
| Overall Response Rate (ORR) | 30% | 67.5% | 25% |
| Complete Response (CR) Rate | 12% | 30.4% | 6% |
| Median Overall Survival (OS) | 15.4 months | 31.5 months | 7.9 months |
| 1-Year Overall Survival (OS) Rate | 59% | Not Reported | 32% |
| Median Progression-Free Survival (PFS) | Not Reported | 12.5 months | Not Reported |
Table 2: Key Safety and Tolerability Data
| Adverse Event (Grade ≥3) | Eganelisib + Nivolumab (MARIO-275)[1][2] | Enfortumab Vedotin + Pembrolizumab (EV-302)[5][6] | Nivolumab Monotherapy (MARIO-275 Control Arm)[1] |
| Hepatotoxicity | 15% | Not Reported | 0% |
| Transaminase Elevation | 12% | Not Reported | 6% |
| Rash | 9% | Skin Reactions (14.8% for EV, 9.5% for Pembro) | 0% |
| Pyrexia | Not Reported | Not Reported | 0% |
| Hyperglycemia | Not Reported | 7.8% (for EV) | Not Reported |
| Peripheral Neuropathy | Not Reported | 5.8% (for EV) | Not Reported |
| Pneumonitis | Not Reported | 4.9% (for Pembro) | Not Reported |
| Colitis | Not Reported | 2.9% (for Pembro) | Not Reported |
| Treatment-Related Deaths | Not Reported | 1.1% | Not Reported |
Experimental Protocols
A detailed understanding of the trial methodologies is crucial for the interpretation of the comparative data.
MARIO-275 (NCT03980041)[1][7][8][9][10]
-
Study Design: A Phase 2, multicenter, randomized, active-control study.
-
Patient Population: Patients with advanced urothelial carcinoma who had progressed or recurred after at least one platinum-based chemotherapy regimen and were immune checkpoint inhibitor-naïve.
-
Intervention: Patients were randomized 2:1 to receive either eganelisib (initially 40 mg, later reduced to 30 mg, orally once daily) in combination with nivolumab (480 mg intravenously every 4 weeks) or placebo with nivolumab.
-
Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 in patients with high baseline monocytic myeloid-derived suppressor cells (mMDSC).
-
Secondary Endpoints: ORR in all patients, progression-free survival (PFS), and overall survival (OS).
EV-302/KEYNOTE-A39 (NCT04223856)[3][5][6][11][12][13][14]
-
Study Design: A Phase 3, global, randomized, open-label, controlled study.
-
Patient Population: Patients with previously untreated locally advanced or metastatic urothelial carcinoma, regardless of cisplatin (B142131) eligibility.
-
Intervention: Patients were randomized 1:1 to receive either enfortumab vedotin (1.25 mg/kg intravenously on days 1 and 8 of a 3-week cycle) plus pembrolizumab (200 mg intravenously on day 1 of a 3-week cycle) or standard platinum-based chemotherapy (gemcitabine with cisplatin or carboplatin).
-
Primary Endpoints: Progression-Free Survival (PFS) by blinded independent central review and Overall Survival (OS).
-
Key Secondary Endpoints: Confirmed Objective Response Rate (ORR) and Duration of Response (DOR).
Mandatory Visualization
PI3K-gamma Signaling Pathway
The diagram below illustrates the signaling pathway targeted by eganelisib. PI3K-gamma, when activated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phosphorylates PIP2 to PIP3. This leads to the activation of downstream effectors like AKT, which in turn promotes cell survival, proliferation, and differentiation. Eganelisib selectively inhibits PI3K-gamma, thereby disrupting this signaling cascade in immune cells within the tumor microenvironment.[7][8][9][10][11]
Caption: PI3K-gamma signaling pathway and the inhibitory action of eganelisib.
MARIO-275 Clinical Trial Workflow
The following diagram outlines the workflow of the MARIO-275 clinical trial, from patient screening to treatment and follow-up.
Caption: Workflow of the MARIO-275 clinical trial.
References
- 1. urologytimes.com [urologytimes.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. esmo.org [esmo.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Outcomes in Patients With Urothelial Carcinoma Treated With Enfortumab Vedotin, Pembrolizumab | GU Oncology Now [guoncologynow.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Eganelisib Efficacy: A Comparative Analysis Against Standard-of-Care in Advanced Cancers
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of Eganelisib's performance in clinical trials against established therapies for advanced urothelial carcinoma and triple-negative breast cancer, supported by experimental data and detailed methodologies.
Eganelisib (IPI-549), a first-in-class, oral, selective phosphoinositide-3-kinase-gamma (PI3K-γ) inhibitor, is emerging as a promising immunotherapeutic agent. By targeting the PI3K-γ enzyme, Eganelisib is designed to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an anti-tumor (M1) phenotype, thereby enhancing the body's immune response against cancer. This guide provides a comprehensive benchmark of Eganelisib's efficacy against current standard-of-care therapies in key oncological indications, based on available clinical trial data.
Advanced Urothelial Carcinoma: Eganelisib in the Second-Line Setting
In the realm of previously treated, platinum-refractory advanced urothelial carcinoma, the standard of care has evolved to include immune checkpoint inhibitors. A key benchmark for Eganelisib's efficacy is its performance in combination with a PD-1 inhibitor compared to the established monotherapy.
Quantitative Efficacy Data: Eganelisib vs. Nivolumab (B1139203) Monotherapy
The MARIO-275 trial, a randomized, placebo-controlled Phase 2 study, evaluated Eganelisib in combination with nivolumab against nivolumab monotherapy in patients with advanced urothelial carcinoma who had progressed on platinum-based chemotherapy and were checkpoint inhibitor-naïve.[1][2][3] The control arm's performance was consistent with the pivotal CheckMate-275 trial, which established nivolumab as a standard of care in this setting.[1][4][5][6][7]
| Efficacy Endpoint | Eganelisib + Nivolumab (MARIO-275) | Nivolumab Monotherapy (MARIO-275 Control Arm) | Nivolumab Monotherapy (CheckMate-275) |
| Overall Response Rate (ORR) | 30% | 25% | 20.7%[4] |
| Disease Control Rate (DCR) | 55% | 31% | Not Reported |
| Complete Response (CR) | 12% | 6% | 7%[5] |
| Median Progression-Free Survival (PFS) | 9.1 weeks (in PD-L1 negative patients) | 7.9 weeks (in PD-L1 negative patients) | 1.9 months[4] |
| Median Overall Survival (OS) | Not yet mature | Not yet mature | 8.6 months[4] |
Data for MARIO-275 is based on preliminary results presented.[1][2][8]
Notably, the greatest benefit of the Eganelisib combination was observed in patients with PD-L1 negative tumors, a population with historically lower response rates to checkpoint inhibitors alone.[2][8] In this subgroup, the addition of Eganelisib led to a 46% reduction in the probability of progression.[8]
Experimental Protocols
MARIO-275 (NCT03980041): This was a multi-national, prospective, randomized, active-control Phase 2 trial.[9]
-
Patient Population: Patients with metastatic or locally advanced urothelial carcinoma who had progressed after at least one platinum-based chemotherapy regimen and were checkpoint inhibitor-naïve.[1][9]
-
Treatment Arms:
-
Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 in patients with high baseline levels of monocytic myeloid-derived suppressor cells (mMDSCs).[1][2]
CheckMate-275 (NCT02387996): This was a single-arm, phase 2 trial.
-
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who had progressed on a prior platinum-based therapy.[7]
-
Treatment: Nivolumab (3 mg/kg every 2 weeks) until disease progression or unacceptable toxicity.[6][7]
-
Primary Endpoint: Objective Response Rate (ORR) by blinded independent review committee per RECIST v1.1.[4][5]
Triple-Negative Breast Cancer: Eganelisib in the First-Line Metastatic Setting
For first-line metastatic triple-negative breast cancer (TNBC), a standard of care for PD-L1 positive tumors has been the combination of a checkpoint inhibitor with chemotherapy. Eganelisib is being investigated to enhance the efficacy of this combination, particularly in the broader patient population, including those with PD-L1 negative tumors.
Quantitative Efficacy Data: Eganelisib Triple Combination
The MARIO-3 trial, a single-arm Phase 2 study, is evaluating the safety and efficacy of Eganelisib in combination with atezolizumab and nab-paclitaxel in patients with locally advanced or metastatic TNBC.[10][11][12] The benchmark for this study is the IMpassion130 trial, which established atezolizumab plus nab-paclitaxel as a standard of care for PD-L1 positive mTNBC.[8][13][14][15]
| Efficacy Endpoint | Eganelisib + Atezolizumab + Nab-paclitaxel (MARIO-3) | Atezolizumab + Nab-paclitaxel (IMpassion130, PD-L1+) | Placebo + Nab-paclitaxel (IMpassion130, PD-L1+) |
| Overall Response Rate (ORR) | 55.3% (Overall Population) | 58.9% | 42.6% |
| Disease Control Rate (DCR) | 84.2% (Overall Population) | Not Reported | Not Reported |
| Complete Response (CR) | 5.3% (Overall Population), 16.7% (PD-L1+) | Not Reported | Not Reported |
| Median Progression-Free Survival (PFS) | 7.4 months (ITT), 11.2 months (PD-L1+) | 7.5 months | 5.0 months |
| Median Overall Survival (OS) | Not yet mature | 25.4 months[15] | 17.9 months[15] |
Data for MARIO-3 is based on preliminary results.[11][16] Data for IMpassion130 is from the final OS analysis.[15]
The preliminary data from MARIO-3 suggests that the addition of Eganelisib may extend progression-free survival in both PD-L1 positive and negative patients, with a median PFS of 7.3 months in the PD-L1 negative subgroup.[11]
Experimental Protocols
MARIO-3 (NCT03961698): This is a single-arm, Phase 2 study.[10][11]
-
Patient Population: Patients with inoperable locally advanced or metastatic triple-negative breast cancer who have not received prior systemic therapy for advanced disease.[11]
-
Treatment: Eganelisib (30 mg once daily) in combination with atezolizumab (840 mg on days 1 and 15) and nab-paclitaxel (100 mg/m² on days 1, 8, and 15 of a 28-day cycle).[11]
-
Primary Endpoint: Complete Response Rate per RECIST v1.1.[17]
IMpassion130 (NCT02425891): This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[8][14]
-
Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer who had not received prior therapy for metastatic disease.[8]
-
Treatment Arms:
-
Co-primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[14]
Visualizing the Mechanisms and Methodologies
To further elucidate the scientific rationale and experimental design behind Eganelisib's evaluation, the following diagrams illustrate its signaling pathway and the workflows of the key clinical trials.
Caption: Eganelisib inhibits PI3Kγ, blocking the pathway that promotes an immunosuppressive M2 macrophage phenotype.
Caption: Workflow of the MARIO-275 clinical trial comparing Eganelisib plus nivolumab to placebo plus nivolumab.
Caption: Workflow of the single-arm MARIO-3 clinical trial evaluating the Eganelisib triple combination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. Infinity Pharmaceuticals Provides Update for Eganelisib in Patients with Metastatic Urothelial Cancer - BioSpace [biospace.com]
- 4. Nivolumab in Patients with Advanced Platinum-resistant Urothelial Carcinoma: Efficacy, Safety, and Biomarker Analyses with Extended Follow-up from CheckMate 275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Nivolumab in Patients with Advanced Platinum-Resistant Urothelial Carcinoma: Efficacy, Safety, and Biomarker Analyses with Extended Follow-up from CheckMate 275 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atezolizumab plus nab-paclitaxel as first-line treatment for unresectable, locally advanced or metastatic triple-negative breast cancer (IMpassion130): updated efficacy results from a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. cancernetwork.com [cancernetwork.com]
- 17. fpadvisory.net [fpadvisory.net]
Validating Eganelisib's (UCM-549) Mechanism of Action: A Comparative Guide Utilizing CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Eganelisib (formerly UCM-549), a first-in-class, selective phosphoinositide-3-kinase-gamma (PI3Kγ) inhibitor, and its role in cancer immunotherapy. We delve into its mechanism of action, compare its in vitro performance with other PI3Kγ inhibitors, and propose a CRISPR-Cas9-based approach to definitively validate its therapeutic target.
Introduction to Eganelisib and its Mechanism of Action
Eganelisib is an investigational oral immuno-oncology agent that selectively targets PI3Kγ.[1] The primary mechanism of action of Eganelisib is the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype.[1][2] This shift in macrophage polarization enhances the body's immune response against cancer cells. By inhibiting PI3Kγ, Eganelisib aims to overcome the immune suppression often observed within the tumor microenvironment, making it a promising candidate for combination therapies with checkpoint inhibitors.[3][4] Preclinical studies have demonstrated that genetic inactivation of PI3Kγ or its pharmacological inhibition leads to reduced tumor growth and metastasis, which is associated with an enhanced anti-tumor T-cell response.[5]
Comparative Analysis of PI3Kγ Inhibitors
The efficacy and selectivity of Eganelisib have been benchmarked against other PI3Kγ inhibitors. The following table summarizes the in vitro potency (IC50) of Eganelisib and its competitors against the different Class I PI3K isoforms. High selectivity for the γ isoform over α and β is critical to minimize off-target effects, as PI3Kα and PI3Kβ are crucial for general cell function.[2]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity for γ over α | Selectivity for γ over β | Selectivity for γ over δ |
| Eganelisib (IPI-549) | >1000 | >1000 | 1.2 | >150 | >833x | >833x | >125x |
| TG100-115 | 130 | 290 | 38 | 110 | 3.4x | 7.6x | 2.9x |
| Duvelisib (IPI-145) | 29 | 360 | 2.5 | 0.23 | 11.6x | 144x | 0.092x (δ selective) |
| AZD3458 | >5000 | >5000 | 2.1 | 18 | >2380x | >2380x | 8.6x |
Data compiled from publicly available resources.[2][5] IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Proposed CRISPR-Cas9 Validation of Eganelisib's Mechanism
To definitively validate that the anti-tumor effects of Eganelisib are mediated through the inhibition of PI3Kγ in macrophages, a CRISPR-Cas9-based gene knockout strategy can be employed. This approach provides a robust genetic validation of the pharmacological data.
Experimental Workflow: CRISPR-Cas9 Validation
Caption: CRISPR-Cas9 workflow for PIK3CG knockout and phenotypic analysis.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PIK3CG in Macrophages
-
sgRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the PIK3CG gene to ensure a functional knockout. Utilize online CRISPR design tools to minimize off-target effects.
-
Synthesize the designed sgRNAs.
-
-
Lentiviral Vector Preparation:
-
Clone the synthesized sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
Produce lentiviral particles by co-transfecting HEK293T cells with the lentiviral vector and packaging plasmids.
-
-
Transduction of Macrophage Cell Line:
-
Transduce a macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages) with the lentiviral particles.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Single-Cell Cloning and Validation:
-
Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand single-cell clones to establish clonal cell lines.
-
Validate the knockout of the PIK3CG gene in each clone by Sanger sequencing of the targeted genomic region and Western blot analysis to confirm the absence of the PI3Kγ protein.
-
Protocol 2: In Vitro Macrophage Polarization Assay
-
Cell Culture:
-
Culture both wild-type (WT) and PIK3CG knockout (KO) macrophage cell lines in appropriate media.
-
-
Macrophage Polarization:
-
To induce M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24-48 hours.
-
To induce M2 polarization, treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours.
-
Include an untreated control group for both WT and KO cells.
-
-
Eganelisib Treatment:
-
For the WT cells, include a condition where cells are pre-treated with Eganelisib (at a concentration determined by IC50 values) for 1-2 hours before the addition of polarizing cytokines.
-
-
Analysis of Polarization Markers:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) and analyze using a flow cytometer.[6][7]
-
Quantitative PCR (qPCR): Extract RNA from the cells and perform qPCR to measure the expression of M1-associated genes (e.g., iNOS, TNFα, IL-1β) and M2-associated genes (e.g., Arg1, Fizz1, Ym1).[8]
-
Signaling Pathway
The PI3Kγ signaling pathway plays a crucial role in macrophage polarization. The following diagram illustrates the proposed mechanism of Eganelisib in modulating this pathway.
Caption: Eganelisib inhibits PI3Kγ, blocking M2 polarization and promoting M1.
Conclusion
Eganelisib demonstrates high selectivity and potency for PI3Kγ, a critical regulator of macrophage polarization. The proposed CRISPR-Cas9 validation strategy offers a definitive method to confirm its on-target mechanism of action. By genetically ablating PI3Kγ, researchers can unequivocally attribute the observed immunomodulatory effects to the inhibition of this specific kinase. This guide provides the necessary framework, including comparative data and detailed protocols, to facilitate further research and development of Eganelisib as a promising cancer immunotherapy.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]
- 7. google.com [google.com]
- 8. The lack of PI3Kγ favors M1 macrophage polarization and does not prevent kidney diseases progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Eganelisib: A Comparative Analysis in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical performance of Eganelisib (formerly IPI-549), a first-in-class, selective phosphoinositide 3-kinase gamma (PI3K-γ) inhibitor. Eganelisib's unique mechanism of action, centered on the reprogramming of the tumor microenvironment (TME), positions it as a promising immuno-oncology agent. This document synthesizes available preclinical data to compare its efficacy across different cancer models, details relevant experimental methodologies, and visualizes its mechanism of action.
Mechanism of Action: Reprogramming the Tumor Microenvironment
Eganelisib selectively inhibits PI3K-γ, a lipid kinase predominantly expressed in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1][2] In the TME, PI3K-γ signaling promotes an immunosuppressive M2-like macrophage phenotype, which supports tumor growth and shields cancer cells from immune attack.[3] By inhibiting PI3K-γ, Eganelisib effectively "re-educates" these myeloid cells, shifting them towards a pro-inflammatory, anti-tumor M1-like phenotype.[4][5] This reprogramming enhances the presentation of tumor antigens, increases the recruitment and activation of cytotoxic T lymphocytes (CTLs), and ultimately fosters a more robust anti-tumor immune response.[1][2]
Figure 1: Eganelisib's mechanism of action in the tumor microenvironment.
Preclinical Performance of Eganelisib
Eganelisib has demonstrated significant anti-tumor activity in a variety of preclinical syngeneic mouse models, both as a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.
In Vitro Potency and Selectivity
Eganelisib is a highly potent and selective inhibitor of PI3K-γ. The following table summarizes its inhibitory activity against Class I PI3K isoforms.
| Target | IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (KD, nM) |
| PI3K-γ | 1.2 | 1.2 | 0.29 |
| PI3K-α | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |
| PI3K-β | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |
| PI3K-δ | >200-fold selectivity vs γ | >140-fold selectivity vs γ | - |
| Data compiled from preclinical studies.[1][6] |
In Vivo Efficacy in Syngeneic Tumor Models
Eganelisib has shown significant tumor growth inhibition (TGI) in multiple syngeneic mouse models. The anti-tumor effect is largely dependent on a functional immune system, highlighting its immunomodulatory mechanism.[5] While specific quantitative TGI data is not consistently available in the public domain, the consistent reporting of "significant" inhibition across multiple studies underscores its preclinical efficacy.
| Tumor Model | Treatment | Key Findings |
| Multiple Syngeneic Models | Eganelisib Monotherapy | Significant inhibition of tumor growth observed.[5] |
| Murine Solid Tumor Models | Eganelisib + Checkpoint Inhibitors | Increased TGI compared to monotherapy, leading to enhanced anti-tumor activity and improved survival.[1][5] |
| CT26 (Colon Carcinoma) | Eganelisib Monotherapy & Combination | Demonstrates anti-tumor activity.[6] |
| 4T1 (Breast Carcinoma) | Eganelisib Monotherapy & Combination | Shows efficacy in a breast cancer model.[6] |
Modulation of the Tumor Microenvironment
Eganelisib treatment leads to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-active state.
| Immune Cell Population | Effect of Eganelisib | Method of Analysis |
| Tumor-Associated Macrophages (TAMs) | Reprogramming from M2 (immunosuppressive) to M1 (pro-inflammatory) phenotype. | In vitro macrophage polarization assays; Flow cytometry of tumor-infiltrating immune cells.[5][6] |
| Cytotoxic T-Cells (CD8+) | Increased infiltration and activation within the tumor. | Flow cytometry and immunohistochemistry of tumor tissue.[1] |
| Regulatory T-Cells (Tregs) | Potential for reduction in number or function. | Flow cytometry of tumor-infiltrating immune cells. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduction in number and/or suppressive function. | Flow cytometry of tumor and peripheral blood.[5] |
| Specific quantitative changes in cell populations are not consistently reported in publicly available preclinical data. |
Experimental Protocols
The following sections detail the general methodologies used in the preclinical evaluation of Eganelisib.
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of Eganelisib on the polarization of macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.
Methodology:
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into BMDMs.[6]
-
M2 Polarization: BMDMs are treated with interleukin-4 (IL-4) to induce polarization towards the M2 phenotype.[5]
-
Eganelisib Treatment: Eganelisib is added to the culture medium at various concentrations during the M2 polarization process.
-
Analysis: The expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, CD206) markers is assessed by RT-qPCR, Western blot, or flow cytometry.
Figure 2: Experimental workflow for in vitro macrophage polarization assay.
In Vivo Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of Eganelisib in immunocompetent mice.
Methodology:
-
Cell Line and Animal Model: A suitable murine cancer cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer) is selected, and cells are implanted subcutaneously into syngeneic mice (e.g., BALB/c).[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[4]
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive Eganelisib orally (e.g., via gavage), a vehicle control, and/or a checkpoint inhibitor.[4]
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival studies are also conducted.[6]
Immune Cell Profiling in the Tumor Microenvironment
Objective: To quantify the changes in immune cell populations within the TME following Eganelisib treatment.
Methodology:
-
Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1, CD11b, FOXP3).[6]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to identify and quantify different immune cell populations.
Figure 3: Experimental workflow for TME immune cell profiling.
Conclusion
Preclinical data strongly support the mechanism of action of Eganelisib as a selective PI3K-γ inhibitor that remodels the tumor microenvironment to promote an anti-tumor immune response. Its ability to reprogram immunosuppressive myeloid cells provides a compelling rationale for its use in combination with immune checkpoint inhibitors and other cancer therapies. While the publicly available data consistently demonstrate significant anti-tumor activity, further publication of detailed quantitative data from preclinical studies would be beneficial for a more granular comparative analysis. The ongoing clinical development of Eganelisib will be critical in translating these promising preclinical findings into meaningful patient benefit.[7][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Infinity Pharmaceuticals Presents Data from Randomized, Placebo-Controlled, Phase 2 MARIO-275 Trial of Eganelisib and Nivolumab in Advanced Urothelial Cancer at ASCO Genitourinary Cancers Symposium - BioSpace [biospace.com]
Assessing the Synergistic Effects of UCM 549 with Checkpoint Inhibitors: A Comparative Analysis
A comprehensive evaluation of the synergistic potential of UCM 549 in combination with immune checkpoint inhibitors remains speculative due to the current lack of publicly available data on a compound designated "this compound." Extensive searches of scientific literature and clinical trial databases did not yield any specific information regarding the mechanism of action, preclinical, or clinical data for a substance with this identifier.
Consequently, a direct comparison with alternative therapeutic strategies or a detailed presentation of experimental data and protocols is not feasible at this time. For a meaningful analysis to be conducted, foundational information on this compound is required, including its molecular target, signaling pathway modulation, and standalone efficacy in relevant cancer models.
To facilitate future analysis upon the public disclosure of information on this compound, this guide outlines the necessary components and theoretical frameworks for assessing its synergy with checkpoint inhibitors.
Hypothetical Framework for Synergy Assessment
Should data on this compound become available, its synergistic effects with checkpoint inhibitors such as anti-PD-1/PD-L1 or anti-CTLA-4 antibodies would be evaluated based on the following experimental evidence:
Table 1: Illustrative Data for assessing Synergistic Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Median Overall Survival (Days) | Immune Cell Infiltration (CD8+ T cells/mm²) |
| Vehicle Control | 0 | 0 | 20 | 50 |
| This compound (Monotherapy) | 30 | 5 | 35 | 150 |
| Anti-PD-1 (Monotherapy) | 40 | 10 | 45 | 200 |
| This compound + Anti-PD-1 | 85 | 50 | 90 | 500 |
This table represents a template for the kind of data needed to demonstrate synergy. The values are hypothetical.
Experimental Protocols for Synergy Evaluation
A rigorous assessment of synergy would necessitate detailed experimental protocols, including but not limited to:
-
In Vitro Co-culture Assays: Tumor cells and immune cells (e.g., T cells) would be co-cultured to assess the direct impact of this compound on immune cell activation and tumor cell killing, both alone and in combination with checkpoint inhibitors. Key readouts would include cytokine release (e.g., IFN-γ, TNF-α) and cytotoxicity assays.
-
Syngeneic Mouse Models: In vivo studies using immunocompetent mouse models are crucial. Tumor-bearing mice would be treated with this compound, a checkpoint inhibitor, the combination of both, or a vehicle control. Tumor growth, overall survival, and immune cell populations within the tumor microenvironment would be monitored.
-
Immunophenotyping: Flow cytometry or immunohistochemistry would be employed to analyze the composition and activation state of immune cells within the tumor and draining lymph nodes. This would reveal changes in the populations of cytotoxic T cells, regulatory T cells, myeloid-derived suppressor cells, and other key immune players.
Visualizing a Potential Synergistic Mechanism
The following diagrams illustrate hypothetical mechanisms through which a novel agent like this compound could synergize with checkpoint inhibitors.
Safety Operating Guide
Navigating the Disposal of Unidentified Chemicals: A Standard Operating Procedure for "UCM 549" and Other Unknowns
In a dynamic research environment, encountering a substance with a non-standard identifier like "UCM 549" is a plausible scenario. While a specific chemical compound "this compound" is not found in public chemical databases or safety literature, the principles of safe laboratory practice dictate a cautious and systematic approach to the disposal of any unknown substance. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of unidentified chemicals, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The primary directive when faced with an unknown chemical is to treat it as hazardous until proven otherwise. The following procedures are designed to guide researchers, scientists, and drug development professionals through a safe and compliant disposal process.
Immediate Safety and Handling Protocol
Proper containment and labeling are the first critical steps upon identifying a substance that cannot be clearly identified.
| Step | Action | Key Considerations |
| 1. Isolation & Segregation | Immediately segregate the container with the unknown chemical from the main laboratory workspace. | Place it in a secondary container (e.g., a chemical-resistant tray or bucket) to contain potential leaks. Store in a well-ventilated area away from incompatible materials. |
| 2. Preliminary Hazard Assessment | Do not open the container. Visually inspect the container and its contents for any clues. | Look for any symbols, partial words, or markings on the label. Note the physical state (solid, liquid, gas), color, and any signs of instability (e.g., crystallization, discoloration, container bulging). |
| 3. Labeling as "Unknown" | Clearly label the container as "CAUTION: UNKNOWN CHEMICAL". | Include the date it was found and the location. This alerts others to the potential hazard. |
Characterization and Identification: A Necessary Step Before Disposal
Disposal pathways are dictated by the chemical's properties and hazards. Therefore, a reasonable effort must be made to identify the unknown substance.
| Step | Action | Experimental Methodologies |
| 1. Review Laboratory Records | Cross-reference laboratory notebooks, inventory lists, and purchase orders from the period the substance was likely generated. | This is the most effective and safest first step in identification. |
| 2. Non-Invasive Analysis | If safe and permissible by your institution, utilize non-destructive analytical techniques. | Techniques such as Raman or FT-IR spectroscopy can sometimes identify a substance through a sealed container. |
| 3. Limited Chemical Analysis | If deemed necessary and safe by a qualified chemist, a small, controlled sample may be taken for analysis. | Basic tests can include pH determination, solubility in water, and a flame test. More advanced analysis may involve Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
Proper Disposal Workflow
The following workflow outlines the decision-making process for the disposal of an unknown chemical.
Personal protective equipment for handling UCM 549
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling, Application, and Disposal of UCM 549.
This guide provides critical safety and logistical information for the handling and use of this compound (CAS RN: 753502-19-1), a melatonin (B1676174) MT2 receptor inverse agonist and MT1 receptor antagonist. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE) and Handling
When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment:
| Protection Type | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation. |
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[1]
-
Spill Management: In case of a spill, avoid generating dust. Absorb the spill with an inert material and place it in a suitable container for disposal.[1]
Storage and Disposal
Proper storage and disposal of this compound are crucial for maintaining its stability and for environmental safety.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.
Experimental Protocols
This compound is a valuable tool for studying the melatonin receptor system. Below are key experimental protocols relevant to its mechanism of action.
Melatonin Receptor Binding Assay:
This assay determines the affinity of this compound for MT1 and MT2 receptors.
-
Preparation of Membranes: Prepare cell membranes from cells stably expressing either human MT1 or MT2 receptors.
-
Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled melatonin receptor agonist (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of this compound.
-
Incubation and Filtration: Incubate the mixture to allow for competitive binding. Separate bound from free radioligand by rapid vacuum filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the inhibitory constant (Ki) of this compound from the competition curves.
Functional Assay for Inverse Agonist Activity ([³⁵S]GTPγS Binding Assay):
This assay measures the ability of this compound to decrease the basal activity of the MT2 receptor.
-
Membrane Preparation: Use membranes from cells expressing the MT2 receptor.
-
Assay Setup: Incubate the membranes with [³⁵S]GTPγS in the presence and absence of varying concentrations of this compound.
-
Stimulation: The binding of [³⁵S]GTPγS to G-proteins is a measure of receptor activation. Inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.
-
Measurement: Quantify the amount of bound [³⁵S]GTPγS.
-
Analysis: Determine the potency and efficacy of this compound as an inverse agonist.
Melatonin Receptor Signaling Pathway
This compound exerts its effects by modulating the signaling pathways of melatonin receptors MT1 and MT2. As an antagonist at the MT1 receptor, it blocks the actions of agonists like melatonin. As an inverse agonist at the MT2 receptor, it reduces the receptor's basal activity.
References
Retrosynthesis Analysis
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